AKI-001

Catalog No.
S548302
CAS No.
925218-37-7
M.F
C21H24N4O
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AKI-001

CAS Number

925218-37-7

Product Name

AKI-001

IUPAC Name

5-ethyl-7,7,16-trimethyl-5,11,14,15-tetrazapentacyclo[10.8.0.02,10.04,8.013,17]icosa-1(12),2,4(8),9,13,16-hexaen-6-one

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H24N4O/c1-5-25-17-9-14-13-8-6-7-12-11(2)23-24-19(12)18(13)22-16(14)10-15(17)21(3,4)20(25)26/h9-10,22H,5-8H2,1-4H3,(H,23,24)

InChI Key

AOMMPEGZDRAGRC-UHFFFAOYSA-N

SMILES

O=C1C(C)(C)C2=CC3=C(C=C2N1CC)C(CCCC4C5=NN=C4C)C5=N3

solubility

Soluble in DMSO, not in water

Synonyms

AK-I001; AKI 001; AKI001.

Canonical SMILES

CCN1C2=C(C=C3C(=C2)C4=C(N3)C5=NNC(=C5CCC4)C)C(C1=O)(C)C

The exact mass of the compound AKI-001 is 348.19501 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AKI-001 mechanism of action in acute kidney injury

Author: Smolecule Technical Support Team. Date: February 2026

Clarification of AKI-001 and AKI Research

The table below clarifies the distinction between the drug this compound and the disease Acute Kidney Injury (AKI), and summarizes key research directions for AKI treatment.

Topic Description Key Details Status/Examples
Drug: this compound A small molecule aurora kinase inhibitor [1]. Target: Aurora Kinase A (humans). Molecular Formula: C₂₁H₂₄N₄O [1]. Status: Experimental; not approved for use in the US or other countries [1].
Disease: Acute Kidney Injury (AKI) Rapid loss of kidney function; a global public health issue with high morbidity and mortality and no reliably effective treatments [2] [3]. Key Pathogenic Processes: Tubular cell injury/death, inflammation, oxidative stress [4] [5]. Clinical Need: Significant; current research focuses on novel therapeutic targets.
Promising Research Areas for AKI Therapy Investigation of new biological targets and therapeutic strategies. Examples: MicroRNAs (miRNAs) as therapeutics; targeting macrophage signaling pathways (e.g., PI3K, NF-κB) [2] [3]. Status: Preclinical research stage; not yet in human clinical trials [2].

Preclinical Models for AKI Research

Model Type Induction Method Key Characteristics & Measurements Considerations

| Ischemia-Reperfusion (I/R) | Surgical clamping of renal pedicles for a defined period (e.g., 20-30 min in mice) [4]. | Functional Measures: ↑ Serum Creatinine (SCr), ↑ Blood Urea Nitrogen (BUN). Structural Measures: Tubular necrosis, brush border loss, cast formation (H&E/PAS staining). Biomarkers: ↑ KIM-1, ↑ NGAL [4]. | Model severity (bilateral vs. unilateral); mouse strain sensitivity (e.g., C57BL/6 is sensitive); critical influence of surgical temperature and ischemia duration [4]. | | Cisplatin-Induced | Single intraperitoneal injection (high-dose, 20-30 mg/kg) or repeated injections (low-dose, 5-15 mg/kg) [4]. | Peak Injury: 48-72 hrs post-injection. Mechanisms: DNA damage, oxidative stress, inflammation, tubular cell death [4]. | High-dose model has high mortality; low-dose model allows study of fibrosis and progression to chronic kidney disease [4]. | | Sepsis-Induced | Administration of bacterial lipopolysaccharide (LPS) or cecal ligation and puncture (CLP) [3]. | Mechanisms: Systemic inflammation, nitric oxide release, complex pathophysiology [3]. | Models the most common cause of AKI in intensive care units; highly complex and systemic [3]. | | Other Models | Nephrotoxins (gentamicin, contrast agents), rhabdomyolysis, hemorrhagic shock [2] [3]. | Varies by agent. | Used to model specific clinical etiologies [2] [3]. |

Macrophage Signaling Pathways in AKI

Macrophages are key immune cells in AKI, and their polarization state (pro-inflammatory M1 or anti-inflammatory/reparative M2) significantly influences disease progression. The following diagram illustrates two major signaling pathways involved.

G cluster_pi3k PI3K/AKT Pathway (M2 Polarization) cluster_nfkb NF-κB Pathway (M1 Polarization) AQP1 AQP1 PI3K_Act PI3K Activation AQP1->PI3K_Act AKT_Act AKT/mTOR Activation PI3K_Act->AKT_Act M2_Polarize M2 Macrophage Polarization AKT_Act->M2_Polarize Outcome1 Reduced Sepsis-AKI Injury M2_Polarize->Outcome1 LPS LPS TLR4 TLR4 LPS->TLR4 CD38_Act CD38 Activation TLR4->CD38_Act NFkB_Act NF-κB Activation CD38_Act->NFkB_Act M1_Polarize M1 Macrophage Polarization NFkB_Act->M1_Polarize Outcome2 Increased Inflammation & Injury M1_Polarize->Outcome2 Inhibitor Quercetin/Mincle Inhibition Inhibitor->NFkB_Act

Macrophage signaling pathways in AKI. The PI3K pathway promotes reparative M2 polarization, while the NF-κB pathway drives inflammatory M1 polarization.

Future Research Directions

Given the challenges in AKI treatment, current research is exploring several innovative avenues, though these are not related to this compound:

  • MicroRNA (miRNA) Therapeutics: Preclinical studies are investigating the administration of specific miRNA mimics or antagonists (antagomiRs) as a therapeutic strategy. These short nucleotides can regulate protein expression implicated in AKI pathogenesis, such as in apoptosis, inflammation, and angiogenesis [2].
  • Targeting Macrophage Plasticity: As shown in the diagram above, promoting the polarization of macrophages toward the reparative M2 phenotype (e.g., by targeting the PI3K pathway) and inhibiting the pro-inflammatory M1 phenotype (e.g., by targeting NF-κB) is a active area of investigation for AKI treatment [3].
  • Overcoming Translational Barriers: A significant focus is on improving the transition from preclinical findings to human trials. This includes addressing methodological heterogeneity in animal studies, identifying reliable outcome measures, and using systematic reviews to better estimate the efficacy and safety of new agents [2].

References

Molecular & Preclinical Profile of AKI-001

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the core biochemical and preclinical characteristics of AKI-001, a potent Aurora kinase inhibitor, from the search results [1] [2].

Property Description
Molecular Target Aurora kinase A & Aurora kinase B [1] [2]
Bioactivity Low nanomolar potency (IC₅₀ < 100 nM) against Aurora A & B enzymes; excellent cellular potency (IC₅₀ < 100 nM) [2].
In Vivo Efficacy (HCT116 mouse xenograft) 5 mg/kg oral dose (QD) resulted in 92% tumor growth inhibition (TGI); well-tolerated [2].
Oral Bioavailability Good [2]
Chemical Formula C₂₁H₂₄N₄O [1] [2]
Molecular Weight 348.44 g/mol [1] [2]
CAS Number 925218-37-7 [1] [2]

Inferred Experimental Models

While the search results lack granular methodological details, the following experimental approaches can be inferred for key preclinical assessments.

Experiment Type Inferred Protocol & Key Parameters
In Vitro Kinase Assay Used to determine IC₅₀ values against Aurora A and B enzymes. The protocol involved incubating the kinases with ATP and a substrate, measuring phosphorylation in the presence of a compound concentration gradient. The reported result is low nanomolar potency [2].
Cellular Proliferation Assay Conducted on cancer cell lines (specifics not listed, but HCT116 is implied) to establish cellular IC₅₀. Cells were treated with a dilution series of this compound, and viability was measured. The reported cellular IC₅₀ is <100 nM [2].

| In Vivo Xenograft Study | Model: HCT116 mouse xenograft. Dosing: 5 mg/kg, administered orally once daily (QD). Endpoint: Tumor volume measurement to calculate percent tumor growth inhibition (92% TGI). The compound was reported as well-tolerated at this regimen [2]. |

Mechanism of Action Pathway

The diagram below illustrates the core mechanism of action of this compound as an Aurora kinase inhibitor, leading to the inhibition of tumor cell proliferation.

G AKI001 This compound AurA Aurora Kinase A AKI001->AurA Inhibits AurB Aurora Kinase B AKI001->AurB Inhibits Mitosis Mitotic Processes (Spindle Assembly, Chromosomal Alignment) AurA->Mitosis Regulates AurB->Mitosis Regulates Proliferation Uncontrolled Tumor Cell Proliferation Mitosis->Proliferation Drives BlockedProliferation Inhibition of Tumor Cell Proliferation Proliferation->BlockedProliferation Blocked by this compound

This compound inhibits Aurora A & B kinases, disrupting mitosis and blocking tumor proliferation.

References

AKI-001 research protocol development

Author: Smolecule Technical Support Team. Date: February 2026

AKI-001 Drug Profile

Based on the search results, information on this compound is sparse. The following table summarizes its known and unknown characteristics from the drug database [1].

Attribute Description
DrugBank ID DB07266 [1]
Modality Small Molecule [1]
Known Target Aurora kinase A [1]
Known Action Aurora kinase inhibitor [1]
Status Experimental (Not approved in US or other regions) [1]
Key Gaps Indication, Pharmacology (Mechanism in disease context, PK/PD), Pre-clinical & Clinical Data, Dosing, Toxicity Profile [1]

AKI Signaling Pathways & Potential Experimental Models

Pathway/Process Pathway Components Potential Role in AKI Suggested Experimental Models
Macrophage Signaling [2] PI3K/AKT/mTOR, NF-κB, TLR4 Regulates inflammation; M1/M2 polarization influences injury/repair [2]. LPS-induced AKI in mice; In vitro macrophage cultures [2].
Fibrosis & AKI-to-CKD Transition [3] mTOR/p70S6K, Fibrillin-1 Promotes fibrosis and chronic disease progression [3]. CA/CPR (Cardiac Arrest) mouse model [3].
Autophagy & Cell Stress [4] AMPK/mTOR, Sigma-1R Modulates cellular cleanup and survival in tubular cells [4]. LPS-induced HK-2 cell model; Sepsis-AKI animal models [4].

Core Biomarkers for Efficacy Assessment

Incorporating validated biomarkers is crucial for assessing drug efficacy and understanding the mechanism of action. The table below lists promising biomarkers for AKI [5] [6] [7].

Biomarker Sample Type Proposed Biological/Clinical Role Performance (AUC where reported)
[TIMP-2]·[IGFBP7] Urine Induces G1 cell cycle arrest in tubular cells; indicates cellular stress [5] [6]. 0.80 for predicting moderate/severe AKI within 12 hrs [5] [7].
NGAL Urine, Plasma Marker of tubular damage; upregulated early after injury [6] [7]. ~0.72-0.96 across different clinical settings (e.g., cardiac surgery, ICU) [7].
KIM-1 Urine Transmembrane protein expressed in proximal tubule after injury [6] [7]. ~0.69-0.85 (e.g., 0.85 in cardiac surgery, 0.77 in ICU) [7].

AKI Signaling Pathway Diagrams

Based on the pathways identified in your search results, here are diagrams illustrating key signaling networks in AKI. You can use these as a reference to hypothesize how this compound might interact with these pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K NFkB NFkB TLR4->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR M2_Macrophage M2_Macrophage mTOR->M2_Macrophage AQP1 AQP1 AQP1->PI3K M1_Macrophage M1_Macrophage NFkB->M1_Macrophage CD38 CD38 CD38->NFkB Mincle Mincle Syk Syk Mincle->Syk Syk->NFkB Quercetin Quercetin Quercetin->Mincle Curcumin Curcumin Curcumin->Mincle

Macrophage signaling pathways in AKI show potential therapeutic targets [2].

G Sigma1R Sigma1R AMPK AMPK Sigma1R->AMPK ULK1 ULK1 AMPK->ULK1 mTOR mTOR AMPK->mTOR Autophagy Autophagy ULK1->Autophagy mTOR->Autophagy Cell_Protection Cell_Protection Autophagy->Cell_Protection LPS LPS LPS->Sigma1R Inflammation Inflammation LPS->Inflammation PRE084 PRE084 PRE084->Sigma1R BD1047 BD1047 BD1047->Sigma1R

The AMPK/mTOR pathway regulates autophagy and is a potential therapeutic target for sepsis-induced AKI [4].

Suggested Protocol Development Strategy

Given the limited specific data on this compound, I suggest a systematic approach to building your protocol:

  • Start with the Known: Use the fact that this compound is an Aurora Kinase A inhibitor as your foundational hypothesis [1]. The primary question for your protocol is: Could inhibiting Aurora Kinase A with this compound have a therapeutic effect in AKI?
  • Leverage General AKI Biology: Integrate the signaling pathways and biomarkers outlined above to design your experiments.
    • Mechanistic Studies: Test this compound in the suggested in vitro and in vivo models [2] [3] [4].
    • Efficacy Readouts: Use the combination of functional markers (serum creatinine), tissue damage markers (histology), and the novel biomarkers (e.g., [TIMP-2]·[IGFBP7], NGAL) to get a comprehensive view of drug effect [5] [6] [7].
  • Consult Additional Sources: You will likely need to perform a deeper search on Aurora Kinase inhibition in the context of kidney disease, inflammation, and fibrosis to form a stronger mechanistic hypothesis.

I hope this structured overview provides a solid foundation for your research protocol development. The field of AKI biomarker research is particularly advanced and can offer robust tools for your investigation.

References

UNI-494 Efficacy Data in a Preclinical AKI Model

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from a preclinical efficacy study of UNI-494 in a rodent model of Acute Kidney Injury [1].

Study Aspect Details and Results
Drug Candidate UNI-494 (a mitochondrial ATP-sensitive potassium (mitoKATP) channel activator) [1]
Animal Model Rat model of ischemia-reperfusion induced AKI (IR-AKI) [1]
Model Induction 45-minute ischemia of bilateral kidneys [1]
Dosing Groups Sham, vehicle control, low dose UNI-494, high dose UNI-494 (n=10/group) [1]
Administration Administered orally 1-hour before ischemia induction [1]
Key Efficacy Result High dose UNI-494 resulted in a statistically significant reduction of urinary β-2 microglobulin (β-2 MG), a key biomarker of proximal renal tubule damage [1]
Other Biomarkers Urinary creatinine and total urinary albumin were also monitored [1]
Proposed Mechanism Activates mitoKATP channels to restore mitochondrial function and reduce oxidative stress. Its active metabolite is nicorandil [1]

Detailed Experimental Protocol

For researchers aiming to replicate or understand this study, here is a detailed breakdown of the experimental methodology.

  • Model Establishment: The IR-AKI model was established by clamping the left renal artery and vein of C57BL/6 mice for 20 minutes after a right heminephrectomy performed seven days prior [2].
  • Treatment Administration: The test article (e.g., cells or vehicle) was administered via injection into the subrenal capsule immediately after reperfusion [2].
  • Monitoring Kidney Function: Kidney function was monitored by measuring key biomarkers in urine and blood [1] [2]:
    • Urinary Biomarkers: Creatinine, total albumin, and β-2 microglobulin (β-2 MG).
    • Blood Biomarkers: Serum creatinine (sCr) and Blood Urea Nitrogen (BUN).
  • Histological Assessment: Kidney tissue samples were collected, embedded in paraffin, and sectioned. Sections were stained with Periodic acid-Schiff (PAS) and evaluated for acute tubular necrosis (ATN). The injury was scored based on the percentage of tubules showing necrosis, loss of brush border, cast formation, and dilatation [2].

Mechanisms and Comparative Insights from Other AKI Studies

AKI Key Pathways in AKI and Drug Mechanisms AKI AKI IRI IRI AKI->IRI Cisplatin Cisplatin AKI->Cisplatin Sepsis Sepsis AKI->Sepsis Contrast Contrast AKI->Contrast Endothelial Injury Endothelial Injury IRI->Endothelial Injury DNA Damage DNA Damage Cisplatin->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Cisplatin->Mitochondrial Dysfunction iNOS Release iNOS Release Sepsis->iNOS Release Oxidative Stress Oxidative Stress Contrast->Oxidative Stress Cell Swelling Cell Swelling Contrast->Cell Swelling Inflammatory Response Inflammatory Response Endothelial Injury->Inflammatory Response Mitochondrial Dysfunction->Oxidative Stress Cell Necrosis/Apoptosis Cell Necrosis/Apoptosis Oxidative Stress->Cell Necrosis/Apoptosis Macrophage Infiltration Macrophage Infiltration Inflammatory Response->Macrophage Infiltration M1 Phenotype M1 Phenotype Macrophage Infiltration->M1 Phenotype M2 Phenotype M2 Phenotype Macrophage Infiltration->M2 Phenotype Tissue Damage Tissue Damage M1 Phenotype->Tissue Damage Tissue Repair Tissue Repair M2 Phenotype->Tissue Repair UNI-494 UNI-494 Activates mitoKATP Activates mitoKATP UNI-494->Activates mitoKATP Restores Mitochondrial Function Restores Mitochondrial Function Activates mitoKATP->Restores Mitochondrial Function Reduces Oxidative Stress Reduces Oxidative Stress Restores Mitochondrial Function->Reduces Oxidative Stress PI3K Signaling PI3K Signaling M2 Polarization M2 Polarization PI3K Signaling->M2 Polarization NF-κB Signaling NF-κB Signaling M1 Polarization M1 Polarization NF-κB Signaling->M1 Polarization

Key cellular pathways in AKI and the mitochondrial mechanism of UNI-494. M1 macrophages promote injury, while M2 macrophages promote repair [1] [3].

  • UNI-494's Specific Mechanism: UNI-494 is a novel drug that selectively binds to the SUR2B subunit of the mitochondrial KATP channel. By activating this channel, it helps restore mitochondrial function and reduce oxidative stress, a key driver of cellular damage in AKI. Its active metabolite, nicorandil, has established safety data from large clinical trials [1].
  • Macrophage Polarization as a Therapeutic Target: Immune cells, particularly macrophages, play a crucial role in AKI. They can polarize into a pro-inflammatory M1 phenotype (damaging) or an anti-inflammatory M2 phenotype (reparative). Signaling pathways like PI3K and NF-κB are key regulators of this process [3].
  • Other Therapeutic Approaches: Preclinical studies show other innovative strategies, such as administering stem cell-derived extracellular vesicles, can accelerate recovery from AKI by reducing creatinine and urea nitrogen levels and restoring normal plasma metabolome profiles [4].

Navigating Information Gaps and Next Steps

The discrepancy in the drug name (AKI-001 vs. UNI-494) is not uncommon in early-stage research. If UNI-494 is not your compound of interest, here are actionable steps to find information on "this compound":

  • Check Trial Registries: Search international clinical trial registries like ClinicalTrials.gov. Companies often register studies there even in early phases, providing design, endpoints, and sometimes results.
  • Contact the Source: If you know the institution or company developing this compound, contact their business development or scientific communications department directly to request a preclinical data package or a whitepaper.
  • Leverage Scientific Databases: Use specialized databases like Integrity (Clarivate) or Citeline which are designed to track drug pipelines from discovery to market, including detailed pharmacological and toxicological data.

References

AKI-001 cellular pathway analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Signaling Pathways in AKI

The table below summarizes major signaling pathways and their roles in AKI, as identified in the recent literature.

Pathway Name Key Components Cellular Role in AKI Experimental Context
Macrophage Signaling PI3K/AKT/mTOR, NF-κB, Mincle/Syk [1] Regulates macrophage polarization (M1 pro-inflammatory / M2 anti-inflammatory); potential therapeutic target for inflammation control [1]. Sepsis-induced and LPS-induced AKI models; quercetin and curcumin shown to inhibit M1 polarization [1].
OPG/RANKL/RANK/TLR4 OPG, RANKL, RANK, TLR4, TRAF6 [2] Modulates inflammatory response in sepsis-associated AKI (SA-AKI); RANKL administration shown to attenuate kidney injury [2]. Cecal ligation and puncture (CLP) mouse model of SA-AKI; pre-treatment with recombinant RANKL [2].
AMPK Signaling AMPK, SREBP-1c, ACC1, CPTIα, ACOX [3] Regulates lipid metabolism; AKI-induced oxidative stress inhibits AMPK, leading to hepatic lipid accumulation [3]. Rat renal ischemia-reperfusion (IR) model; in vitro H₂O₂-induced oxidative stress in HepG2 cells [3].
BK Polyomavirus (BKPyV) Pathways NF-κB, TGF-β [4] Viral reactivation in immunocompromised patients triggers inflammatory and fibrotic pathways, contributing to AKI [4]. Analysis of BKPyV infection in kidney transplant recipients [4].

Methodologies for Cellular Analysis

Cutting-edge profiling techniques are crucial for understanding cell-specific responses in AKI.

  • Single-Nuclei RNA Sequencing (snRNA-seq): This method allows for the census of cell-type-specific transcriptomic responses in human AKI. The workflow involves collecting kidney tissues, isolating nuclei via homogenization and density centrifugation, and performing snRNA-seq using platforms like 10x Genomics. Bioinformatic analysis with tools like Seurat then identifies injury-associated cell states within major renal cell types [5]. The following diagram illustrates the key steps in this workflow from sample to data analysis.

workflow a Kidney Tissue Specimen b Nuclei Isolation & Homogenization a->b c Single-Nuclei Sequencing (10x Genomics) b->c d Bioinformatic Analysis (Seurat Clustering) c->d e Identification of Injured Cell States d->e

  • Translating Ribosome Affinity Purification (TRAP): This technique identifies cell-type-specific mRNA populations that are actively being translated, providing a deeper view of cellular phenotypes than total RNA sequencing alone. It relies on transgenic mice expressing an EGFP-tagged ribosomal protein (EGFP-L10a) in specific cell types (e.g., nephrons, endothelium, macrophages). Ribosomes are affinity-purified from whole-kidney lysates, and the associated mRNA is profiled by microarrays or sequencing [6].

Emerging Concepts for Target Discovery

Recent research highlights several key areas that are critical for modern drug development in AKI.

  • Disease Heterogeneity & Sub-phenotypes: Sepsis-associated AKI can be classified into at least two sub-phenotypes (AKI-SP1 and AKI-SP2) with distinct molecular profiles and clinical outcomes. AKI-SP2 is characterized by an intense immune and inflammatory signature (e.g., high levels of CXCL1, REG3A) and is associated with a higher risk of requiring renal replacement therapy. In contrast, AKI-SP1 shows a profile more oriented toward repair and regeneration (e.g., involvement of anti-inflammatory markers like IL10RB) [7]. This stratification is essential for developing targeted therapies.
  • Inter-organ Crosstalk: AKI has systemic effects and can cause dysfunction in distant organs. A key mechanism is dysregulation of hepatic lipid metabolism through the inhibition of the AMPK signaling pathway, leading to hepatic steatosis [3]. This expands the scope of AKI therapeutic targets beyond the kidney itself.

Conclusion and Research Considerations

The cellular pathways in AKI involve complex interactions between immune responses, metabolic switches, and cell-specific injury signatures. The experimental protocols and emerging concepts discussed provide a powerful framework for target discovery.

To proceed with your analysis of "AKI-001," I would recommend:

  • Clarifying the Target: "this compound" appears to be an internal or development code. Further details on its nature (e.g., small molecule, biologic, target protein) would help in refining the pathway analysis.
  • Leveraging the Models: The experimental models and techniques described here (e.g., snRNA-seq, TRAP, CLP, IR) are directly applicable for profiling the effects of a novel compound.

References

Promising AKI Biomarkers and Performance

Author: Smolecule Technical Support Team. Date: February 2026

Numerous biomarkers have been investigated for the early detection, differential diagnosis, and prognosis of Acute Kidney Injury. Their performance varies significantly across clinical settings.

The table below summarizes key biomarkers based on recent clinical studies:

Biomarker Full Name Biological Role Representative Performance (AUC-ROC) Key Clinical Contexts
NGAL [1] [2] Neutrophil Gelatinase-Associated Lipocalin Tubular damage marker; upregulated in response to injury [3]. 0.74-0.97 (Stage 1-2 AKI post-abdominal surgery) [1] Cardiac surgery, ICU, contrast nephropathy, sepsis [4] [2].
IGFBP-7 • TIMP-2 [1] Insulin-like growth factor-binding protein 7 • Tissue inhibitor of metalloproteinase-2 Tubular stress markers; involved in cell cycle arrest [3]. 0.66-0.80 (Stage 1-2 AKI post-abdominal surgery) [1] Critical illness; predicts moderate/severe AKI within 12-24 hours [3].
KIM-1 [1] [2] Kidney Injury Molecule-1 Proximal tubular injury marker; minimal expression in healthy state [2]. 0.68 (Stage 1 AKI); not significant for Stage 2 [1]. Distinguishes transient from persistent AKI; predicts long-term outcomes [2].
CCL14 [3] C-C Motif Chemokine Ligand 14 Inflammatory marker; associated with monocyte recruitment and repair [3]. N/A (Emerging prognostic marker) Identifies patients at high risk for persistent AKI [3].
DKK-3 [1] Dickkopf-related protein 3 Tubular stress marker [1]. Not statistically significant in major abdominal surgery [1]. An example of a biomarker whose utility may be context-dependent.

Experimental Protocols for Biomarker Investigation

A standardized approach to sample handling and measurement is critical for generating reliable, reproducible data.

Sample Collection and Processing

Adhering to standardized protocols ensures biomarker integrity. The following workflow, based on a large prospective diagnostic study, outlines key steps [1].

Start Patient Enrollment & Consent A Urine Sample Collection (4 hours post-surgery/insult) Start->A B Immediate Centrifugation (15-30°C, 10 mins at 1000 g) A->B C Aliquot Supernatant B->C D Flash Freeze & Storage at < -70°C C->D E Batch Analysis D->E

Experimental workflow for urine biomarker analysis, from sample collection to storage. [1]

  • Collection Timing: For surgical cohorts, a sample collected 4 hours post-operatively has been shown to provide clinically useful predictions [1]. In critical care or emergency settings, a sample upon admission or clinical contact is standard [4].
  • Processing: Samples should be centrifuged promptly (e.g., 10 minutes at 1000 g) to remove cellular debris. The supernatant must then be aliquoted and frozen at -70°C or below to prevent biomarker degradation [1].
  • Blinding: Laboratory personnel performing the biomarker assays should be blinded to clinical data and patient outcomes to minimize bias [1].
Analytical Measurement Techniques

Different biomarkers require specific, validated assay platforms.

  • NGAL, KIM-1: Often measured using commercially available enzyme-linked immunosorbent assays (ELISA), such as the R&D Systems Quantikine Immunoassay [1].
  • IGFBP-7 • TIMP-2: Typically measured using the Nephrocheck test (Astute Medical), which is approved for clinical use in some regions for risk stratification in critically ill patients [1] [3].
  • Multiplex Platforms: For larger panels of inflammatory biomarkers (e.g., IL-18, TNF-α), multiplex bead-based immunoassays are efficient for simultaneous measurement from a single sample [5].

Advanced Applications and Analytical Approaches

  • AKI Sub-phenotyping: Latent class analysis (LCA) and k-means clustering can identify distinct AKI sub-phenotypes from a panel of clinical and biomarker data. One study identified two sub-phenotypes, where "Class 2" was characterized by higher inflammatory markers and a 41% increased hazard for major adverse kidney events, independent of traditional AKI severity [5]. This allows for prognostic enrichment in clinical trials.
  • Outcome Measures: Beyond diagnosing AKI, biomarkers should be evaluated against hard clinical outcomes. A standard composite endpoint is Major Adverse Kidney Events (MAKE), which includes death, dialysis, or a persistent significant decline in kidney function [3] [5].
  • Statistical Validation: Always perform internal validation of predictive models. K-fold cross-validation (e.g., k=5) is a robust method to assess how the results of a statistical analysis will generalize to an independent data set [1].

Key Signaling Pathways in AKI Pathogenesis

Understanding the pathophysiology is key to interpreting biomarker data. The following diagram integrates macrophage-related signaling pathways implicated in AKI, as identified in the search results [6].

LPS LPS/Injury TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB M1 M1 Macrophage (Pro-inflammatory) NFkB->M1 Promotes PI3K PI3K/AKT Pathway M2 M2 Macrophage (Anti-inflammatory) PI3K->M2 Promotes AQP1 AQP1 AQP1->PI3K AMPK AMPK Pathway mTOR mTOR Inhibition AMPK->mTOR Auto Autophagy Activation mTOR->Auto Induces Protect Cytoprotection Auto->Protect

Key signaling pathways in AKI pathogenesis, highlighting macrophage polarization and cytoprotection. [6] [7]

  • NF-κB Pathway: Activated by DAMPs and PAMPs (e.g., via TLR4), this is a primary driver of the pro-inflammatory M1 macrophage phenotype, exacerbating tissue injury [6].
  • PI3K/AKT Pathway: This pathway can be activated by factors like AQP1 and promotes the anti-inflammatory M2 macrophage phenotype, which is associated with tissue repair and is a potential therapeutic target [6].
  • AMPK/mTOR Pathway: Recent research indicates that activation of the Sigma-1 receptor can stimulate AMPK, which inhibits mTOR. This inhibition induces autophagy, a cellular repair and clearance process that provides cytoprotection in sepsis-induced AKI models [7].

Conclusion and Research Directions

The field is moving toward integrating multiple biomarkers to reflect the various phases of kidney injury—stress, damage, and repair. Future research should focus on:

  • Validating biomarker-cutoffs in diverse populations and clinical settings [1] [2].
  • Linking specific sub-phenotypes to targeted therapies in precision medicine trials [5].
  • Demonstrating that biomarker-guided management directly improves patient-centered outcomes [4].

References

AKI-001 in cisplatin-induced nephrotoxicity models

Author: Smolecule Technical Support Team. Date: February 2026

AKI-001 Compound Profile

The table below summarizes the known characteristics of this compound from the searched literature.

Property Description
DrugBank ID DB07266 [1]
Modality Small Molecule [1]
Approval Status Experimental (Not approved in US or other regions) [1]
Known Target Aurora kinase A [1]
Chemical Formula C₂₁H₂₄N₄O [1]
Molecular Weight 348.4415 g/mol [1]
Mechanism of Action Aurora kinase inhibitor [1]
Associated Conditions Not Available [1]
Pharmacokinetic Data Not Available (Absorption, Distribution, Metabolism, Excretion) [1]

Established Models of Cisplatin-Induced Nephrotoxicity

Since protocols for this compound are unavailable, the following tables detail well-characterized mouse models of cisplatin-induced acute kidney injury (AKI) that can serve as a template for evaluating new compounds like this compound [2] [3] [4].

Table 1: Model Induction and Animal Considerations This table outlines the key parameters for initiating the cisplatin-AKI model.

Parameter Protocol Details
Animal Strains C57BL/6, CD1, 129 S1/SVlmJ [3] [4]

| Recommended Cisplatin Dose | • C57BL/6 mice: 20 mg/kg [4]CD1 & 129 S1/SVlmJ mice: 10-20 mg/kg (20 mg/kg led to high mortality in 129 S1/SVlmJ strain) [3] | | Cisplatin Preparation | Dissolve in sterile 0.9% saline [3] | | Route of Administration | Single intraperitoneal (i.p.) injection [3] [4] | | AKI Definition | Serum Creatinine > 0.3 mg/dL and a 1.5-fold increase in BUN for two consecutive days [4] |

Table 2: Endpoint Analysis and Biomarkers This table lists the common methods used to assess kidney injury and function in the model.

Analysis Type Specific Measures & Biomarkers

| Renal Function | • Serum Creatinine (SCr) [5] [3] [6]Blood Urea Nitrogen (BUN) [5] [3] [4] | | Traditional Kidney Injury | • Creatinine Clearance (CrCl) [5]Estimated Glomerular Filtration Rate (eGFR) [5] | | Novel Injury Biomarkers | • Urinary KIM-1 [5]Urinary NGAL [5] [3]Urinary Beta-2 Microglobulin (B2M) [5] | | Histopathology | Tubular injury scoring via H&E staining (scale: 0 [no injury] to 4 [>75% tubules affected]) [3] [6] [4] | | Inflammatory Markers | • Cytokines: IL-1β, CXCL1 [6] [4]Pathway Analysis: NF-κB signaling [7] |

Experimental Workflow for Compound Evaluation

The diagram below outlines a logical workflow for evaluating a compound like this compound in a cisplatin-induced nephrotoxicity model. You can adapt this framework once specific protocols for this compound are developed.

Start Study Initiation A Animal Model Setup (Select strain, acclimatize) Start->A B Group Randomization (e.g., Control, Cisplatin, Cisplatin+this compound) A->B C Model Induction & Treatment (Single i.p. Cisplatin injection) B->C D Intervention (Administer this compound at predetermined time/dose) C->D E Sample Collection (Blood, urine, kidney tissue) D->E F Functional & Molecular Analysis (Serum creatinine, BUN, histopathology, biomarkers) E->F End Data Synthesis & Conclusion F->End

Key Research Considerations for this compound

When designing studies for this compound, consider these factors that influence cisplatin-induced AKI:

  • Mouse Strain Variability: Different strains show varying sensitivity to cisplatin. C57BL/6 mice are commonly used but may require a higher dose (e.g., 20 mg/kg) compared to others [4].
  • Dosing Regimen: A single bolus injection is standard for acute AKI studies. To model progression to chronic kidney disease (CKD), a lower cisplatin dose followed by a high-phosphate diet has been used [3].
  • Novel Biomarkers: Incorporate sensitive biomarkers like KIM-1 and NGAL alongside traditional markers like serum creatinine for earlier and more accurate injury detection [5].
  • Inflammatory Pathways: Cisplatin injury involves complex immune responses. Key signaling pathways to investigate include NF-κB and PI3K, which are central to inflammation and macrophage polarization [7].

How to Proceed with this compound Research

To advance research on this compound for cisplatin-induced nephrotoxicity, I suggest the following steps:

  • Contact Manufacturers: Since no manufacturer information was listed in the available data [1], searching for the patent holders or chemical suppliers of this compound (CAS 925218-37-7) may yield unpublished data or experimental protocols.
  • Leverage Available Data: Use the chemical and target information (e.g., Aurora kinase A inhibition [1]) to hypothesize its potential role in cell cycle regulation during kidney repair post-injury.
  • Adapt Established Models: The cisplatin models detailed here are robust and widely accepted [2] [3]. You can use them as a template, substituting this compound as the experimental intervention.

References

Application Notes and Protocols: A Framework for Timing Therapeutic Interventions in Acute Kidney Injury (AKI)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: The Critical Importance of Timing in AKI Therapeutics

Acute Kidney Injury is a common clinical syndrome characterized by a rapid decrease in renal function, leading to the accumulation of waste products and imbalances in water, electrolytes, and acid-base homeostasis [1]. It affects 5.0–7.5% of all hospitalized patients and 50–60% of critically ill patients, representing a significant clinical challenge with high morbidity and mortality [2]. The timing of therapeutic intervention is a pivotal factor in determining clinical outcomes, as AKI progression involves distinct phases from initial insult to repair and recovery—or progression to chronic kidney disease. These guidelines synthesize current evidence on AKI biomarkers, signaling pathways, and pharmacological strategies to optimize intervention timing, providing a framework for developing therapeutics like AKI-001.

AKI Staging and Diagnostic Windows for Intervention

Established Diagnostic Criteria

The Kidney Disease: Improving Global Outcomes (KDIGO) criteria define AKI as meeting any of the following conditions [1]:

  • Increase in serum creatinine (SCr) by ≥0.3 mg/dL (26.5 μmol/L) within 48 hours
  • Increase in SCr to ≥1.5 times baseline within the prior 7 days
  • Urine output <0.5 mL/kg/hour for 6 hours

While these functional markers are the clinical standard, they manifest later than structural kidney damage, creating a diagnostic gap that delays potential interventions.

Novel Biomarkers for Early Detection

Novel biomarkers detect cellular stress and damage before functional decline becomes evident, opening critical early intervention windows. The Acute Disease Quality Initiative Consensus Conference categorizes biomarkers into functional, damage, and stress markers [2].

Table 1: Novel AKI Biomarkers for Early Detection and Prognostication

Biomarker Type Sample Time of Increase After Injury Clinical Context
TIMP-2*IGFBP7 Stress Urine As early as 4 hours (typically within 12h) Cardiac/non-cardiac surgery, ICU, ED patients
NGAL Damage Urine/Plasma Rapid rise after ischemic/toxic damage Sepsis, UTI, CKD; cardiac/non-cardiac surgery
KIM-1 Damage Urine 12–24 hours Hospitalized patients; ED; cardiac surgery
IL-18 Damage Urine After proximal tubular damage ICU/ED patients; inflammatory states
Cystatin C Functional Plasma 12–24 hours Cardiac surgery, liver transplantation
Proenkephalin A Functional Plasma Varies ICU patients, cardiac surgery

These biomarkers enable a paradigm shift from treating established AKI to preventing its progression, particularly valuable in high-risk settings like cardiac surgery, sepsis, and critical illness [2].

Key Signaling Pathways as Therapeutic Targets

Understanding the molecular pathways active during AKI progression provides both therapeutic targets and pharmacodynamic markers for timing interventions.

PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway regulates the critical switch between immune activation and inhibition during inflammation and mediates macrophage polarization to the M2 phenotype [3]. Research indicates that aquaporin 1 (AQP1) alleviates sepsis-induced AKI by activating PI3K, leading to macrophage polarization toward the protective M2 phenotype [3].

G AQP1 AQP1 PI3K_Activation PI3K Activation AQP1->PI3K_Activation AKT_Activation AKT Activation PI3K_Activation->AKT_Activation mTOR_Inhibition mTOR Inhibition AKT_Activation->mTOR_Inhibition M2_Polarization M2 Macrophage Polarization mTOR_Inhibition->M2_Polarization Tissue_Protection Tissue Protection M2_Polarization->Tissue_Protection

Figure 1: PI3K/AKT/mTOR Pathway in M2 Macrophage Polarization

AMPK/mTOR Pathway in Autophagy Regulation

Recent research has highlighted the role of the AMPK/mTOR signaling pathway in regulating autophagy during sepsis-induced AKI [4]. The sigma-1 receptor (σ-1R) has been identified as enhancing autophagy through this pathway, promoting the phosphorylation of AMPK and ULK1 while inhibiting mTOR, ultimately protecting renal tubular cells [4].

G Sigma1R Sigma1R AMPK_Phospho AMPK Phosphorylation Sigma1R->AMPK_Phospho ULK1_Phospho ULK1 Phosphorylation AMPK_Phospho->ULK1_Phospho mTOR_Inhibition mTOR Inhibition AMPK_Phospho->mTOR_Inhibition Autophagy_Activation Autophagy Activation ULK1_Phospho->Autophagy_Activation mTOR_Inhibition->Autophagy_Activation Cell_Protection Renal Tubular Cell Protection Autophagy_Activation->Cell_Protection

Figure 2: AMPK/mTOR Pathway in Autophagy Regulation

OPG/RANKL/RANK/TLR4 Pathway in SA-AKI

The OPG/RANKL/RANK/TLR4 pathway has been identified as a key mediator of inflammation in sepsis-associated AKI [5]. In experimental models, administration of recombinant RANKL attenuated the inflammatory response and kidney tissue damage, while anti-RANKL treatment exacerbated injury, suggesting this pathway as a promising therapeutic target [5].

Experimental Protocols for Evaluating AKI Therapeutics

Biomarker-Guided Efficacy Assessment

Objective: To evaluate drug efficacy using novel biomarkers in addition to traditional functional markers.

Materials:

  • Animal model: Rodent model of AKI (e.g., ischemia-reperfusion, cisplatin-induced, or sepsis-induced)
  • Sample collection: Blood, urine, and tissue samples at multiple time points
  • Analytical methods: ELISA kits for TIMP-2, IGFBP7, NGAL, KIM-1; SCr and BUN assays

Procedure:

  • Baseline measurements: Collect blood and urine before AKI induction
  • Therapeutic administration: Administer test compound at predefined windows:
    • Prevention: 1-2 hours before injury
    • Early treatment: 2-4 hours after injury (coinciding with biomarker rise)
    • Delayed treatment: 24 hours after injury (after SCr elevation)
  • Serial sampling: Collect samples at 2, 6, 12, 24, 48, and 72 hours post-injury
  • Tissue analysis: Harvest kidney tissue for histological examination and molecular analysis

Outcome Measures:

  • Primary: Biomarker levels compared to placebo
  • Secondary: SCr, BUN, histological damage scores, survival
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Renal Impairment

Objective: To characterize drug disposition in AKI and optimize dosing regimens.

Materials:

  • Animal model: AKI model with varying severity
  • Analytical method: Validated bioanalytical assay for test compound
  • CRRT setup: If applicable, continuous renal replacement therapy apparatus

Procedure:

  • Dose-ranging studies: Administer multiple dose levels in AKI models
  • Intensive sampling: Collect serial blood samples over 24-72 hours
  • CRRT studies: If applicable, evaluate extracorporeal drug removal
  • Tissue distribution: Measure drug concentrations in kidney tissue

Analysis:

  • Non-compartmental analysis to determine AUC, Cmax, t½, CL
  • Population PK modeling to characterize sources of variability
  • PK/PD linking to biomarker response or efficacy endpoints

Table 2: PK/PD Considerations for AKI Therapeutics Based on CRRT Studies

Parameter Normal Function AKI without CRRT AKI with CRRT Implications for Dosing
Volume of Distribution Normal Increased in sepsis due to capillary leak Variable May require higher loading dose
Clearance Normal Reduced (dependent on renal/hepatic elimination) Extracorporeal clearance added Maintenance dose adjustment needed
Protein Binding Normal May be altered May affect CRRT removal Monitor free drug concentrations
Half-life Normal Prolonged Variable (may be shortened) Dosing interval adjustment
Macrophage Polarization Assay

Objective: To evaluate compound effects on macrophage phenotype switching.

Materials:

  • Cell culture: Primary macrophages or RAW 264.7 cell line
  • Polarization agents: LPS/IFN-γ for M1, IL-4/IL-13 for M2 polarization
  • Analysis methods: Flow cytometry, qPCR, ELISA

Procedure:

  • Cell culture and differentiation: Differentiate monocytes to macrophages
  • Compound treatment: Add test compound at different polarization stages
  • Phenotype characterization:
    • M1 markers: iNOS, CD86, TNF-α, IL-6
    • M2 markers: CD206, Arg1, IL-10, TGF-β
  • Functional assays: Phagocytosis, microbial killing

Biomarker-Guided Treatment Protocol

Based on current evidence, therapeutic interventions in AKI should be stratified by biomarker profiles and clinical context.

G Start Patient with AKI Risk or Early Injury Biomarker_Profile Biomarker Profiling: TIMP-2*IGFBP7, NGAL, etc. Start->Biomarker_Profile Low_Risk Low Risk Profile Biomarker_Profile->Low_Risk High_Risk High Risk Profile Biomarker_Profile->High_Risk Monitor Continue Monitoring Low_Risk->Monitor Implement_Therapy Implement Targeted Therapy High_Risk->Implement_Therapy Assess_Response Assess Therapeutic Response Implement_Therapy->Assess_Response Adjust_Therapy Adjust Therapy Based on Response Assess_Response->Adjust_Therapy

Figure 3: Biomarker-Guided Therapeutic Decision Protocol

Clinical Application:

  • High-risk identification: TIMP-2•IGFBP7 > 0.3 indicates high risk for progression to moderate/severe AKI
  • Therapeutic window: Interventions should be initiated within 12-24 hours of biomarker elevation
  • Response assessment: Repeat biomarkers 24-48 hours post-treatment to guide continuation

Conclusion

The evolving landscape of AKI biomarkers and mechanistic understanding of signaling pathways creates unprecedented opportunities for well-timed therapeutic interventions. Success in AKI drug development requires:

  • Stratification by biomarker profiles rather than functional criteria alone
  • Leveraging multiple therapeutic windows from prevention to treatment
  • PK/PD modeling in AKI populations to optimize dosing
  • Combining functional and structural endpoints in clinical trials

Future AKI therapeutics like this compound should integrate these principles to achieve precision timing, moving beyond the current paradigm of late intervention toward prevention and early targeted treatment.

References

AKI-001 delivery systems for renal targeting

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: AKI-001

The table below summarizes the key characteristics of this compound, the candidate drug for our renal-targeting delivery system.

Property Description
Generic Name This compound [1]
Modality Small Molecule [1]
Molecular Weight 348.44 g/mol [2]
Chemical Formula C({21})H({24})N(_{4})O [2]
Mechanism of Action Potent Aurora kinase inhibitor (targets both Aurora A and Aurora B) [2]
Cellular Potency (IC(_{50})) < 100 nM [2]
Approval Status Experimental [1]

Renal-Targeting Strategies for Nanocarriers

A primary challenge is ensuring the drug accumulates effectively in the kidneys. The following table outlines key targeting strategies supported by recent research, which can be applied to an this compound delivery system.

Strategy Mechanism Example Approach Key Outcome
Passive Targeting (Size) Leverages the increased permeability of the Glomerular Filtration Barrier (GFB) in diseased states [3]. Design nanoparticles with a hydrodynamic diameter < 100 nm [3]. Selective accumulation in injured kidneys and localization in renal tubular epithelial cells [3].
Active Targeting (Ligands) Uses ligands that bind to receptors upregulated on injured kidney cells [3]. Conjugate nanocarriers with anti-CD44 antibodies [3] or coat them with injured renal cell membranes [4]. Enhanced specific biodistribution to renal tubules, relieving oxidative stress damage [3] [4].
Stimuli-Responsive Release The drug is released in response to the unique microenvironment of the injured kidney, such as high levels of Reactive Oxygen Species (ROS) [3]. Formulate nanoparticles that disintegrate in the acidic lesion environment or use ROS-sensitive linkers [3]. Rapid drug release at the renal target site, leading to a relief of AKI [3].
Improving Drug Properties Enhances the water solubility and stability of poorly soluble drugs like many kinase inhibitors [3]. Encapsulate the drug in polymeric nanoparticles (e.g., PLGA) or liposomes [3]. Improved bioavailability and prolonged drug action, reducing the required dosage and potential off-target effects [3].

Proposed Experimental Workflow

The following diagram and protocol outline a logical workflow for the development and evaluation of a renal-targeted this compound delivery system.

G cluster_0 Nanocarrier Development & In Vitro Testing cluster_1 In Vivo Efficacy & Targeting Assessment A 1. Nanocarrier Formulation B 2. Physicochemical Characterization • Size, PDI, Zeta Potential • Drug Loading & Encapsulation Efficiency A->B C 3. In Vitro Bioactivity Assay B->C D 4. Animal Model (e.g., IRI-AKI) C->D E 5. Biodistribution & Targeting • Fluorescent Imaging (if applicable) • Measurement of Renal Accumulation D->E F 6. Therapeutic Efficacy • Measure Serum Creatinine (Cr) & Blood Urea Nitrogen (BUN) • Histopathological Analysis E->F End End: Data Analysis & Protocol Finalization F->End Start Start: Identify Need for Renal-Targeted this compound Start->A

Diagram Title: this compound Nanoformulation Development Workflow

Protocol 1: Preparation of a Targeted this compound Nanocarrier

This protocol is adapted from methods used for similar renal-targeted agents [4].

  • Objective: To prepare a stable, renal-targeted nanocarrier loaded with this compound.
  • Materials:
    • This compound (TargetMol, Cat No. T68332) [2]
    • PLGA (50:50) (e.g., RHAWN)
    • Ethyl acetate
    • Polyvinyl alcohol (PVA) solution (2% w/v)
    • Aqueous buffer (PBS, pH 7.4)
    • Sonication probe (e.g., 26W power)
  • Method:
    • Dissolve 100 mg of PLGA in 5 mL of ethyl acetate.
    • Dissolve this compound (e.g., 5-10 mg) in 1 mL of a suitable solvent (e.g., DMSO) and then emulsify it into the PLGA solution.
    • Pour the organic phase mixture gradually into 20 mL of a 2% PVA solution under vigorous stirring to form a coarse emulsion.
    • Sonicate the emulsion using a probe sonicator on ice (e.g., 26W for 2-3 minutes, with pulse cycles) to form a fine nanoemulsion.
    • Stir the nanoemulsion overnight at room temperature to allow the organic solvent to evaporate and the nanoparticles to harden.
    • Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 × g for 30 minutes) to collect the pellet. Wash the pellet with water to remove residual PVA and free drug.
    • Re-suspend the final nanoparticle pellet in PBS or lyophilize for long-term storage.
  • Characterization:
    • Particle Size and Zeta Potential: Use dynamic light scattering (DLS). Target a hydrodynamic diameter of < 100 nm for renal targeting [3].
    • Drug Loading and Encapsulation Efficiency: Determine by HPLC-UV/Vis after dissolving a known amount of nanoparticles in acetonitrile. Calculate Encapsulation Efficiency (EE%) = (Mass of drug in nanoparticles / Total mass of drug used) × 100.
Protocol 2: Evaluating Targeting and Efficacy in an AKI Model
  • Objective: To assess the renal accumulation and therapeutic effect of the this compound nanocarrier in a murine model of AKI.
  • Animal Model: Mouse model of Ischemia-Reperfusion Injury (IRI)-induced AKI [3].
  • Dosing Groups: (n=6-8 per group)
    • Group 1: Sham operation + Vehicle
    • Group 2: IRI-AKI + Vehicle
    • Group 3: IRI-AKI + Free this compound (equivalent dose)
    • Group 4: IRI-AKI + this compound Nanocarrier (equivalent dose)
  • Administration: Administer a single intravenous dose via the tail vein immediately after reperfusion. For this compound, a previously reported oral dose of 5 mg/kg QD can be used as a reference for dose conversion to IV [2].
  • Biodistribution Analysis (48 hours post-dose):
    • Euthanize animals and collect major organs (kidneys, liver, spleen, heart, lungs).
    • Homogenize kidney tissue and extract this compound. Quantify drug concentration using LC-MS/MS.
    • Calculate the Drug Targeting Index (DTI) = (AUCkidney / AUCplasma)Nanocarrier / (AUCkidney / AUCplasma)Free Drug.
  • Efficacy Endpoints (Day 3-5):
    • Renal Function: Measure Serum Creatinine (Cr) and Blood Urea Nitrogen (BUN) levels using commercial kits. Expect a significant reduction in the nanocarrier group compared to free drug and vehicle groups [3].
    • Histopathological Analysis: Score kidney sections (H&E staining) for tubular necrosis, cast formation, and tubular dilation [3] [4].

Analytical Methods & Data Presentation

The table below summarizes the key analytical techniques required for characterizing the nanocarrier and evaluating its biological performance.

Analysis Type Method Key Parameters to Measure
Physicochemical Characterization Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI)
Zeta Potential Measurement Surface charge (mV)
Transmission Electron Microscopy (TEM) Nanoparticle morphology and size confirmation [4]
UV-Vis Spectrophotometry / HPLC Drug loading capacity, encapsulation efficiency, release kinetics [4]
In Vitro & In Vivo Evaluation Cell-based Viability Assay (e.g., CCK-8) IC50 in renal cell lines [2]
Fluorescence Imaging / Photoacoustic Imaging Biodistribution and renal accumulation (if using a fluorescent probe like ICG) [4]
Clinical Chemistry Analyzers Serum Creatinine (Cr), Blood Urea Nitrogen (BUN) [3] [4]
Histology & Immunohistochemistry Tubular damage scores, inflammatory markers (e.g., TNF-α, MCP-1) [4]

Critical Considerations and Notes

  • Ligand Conjugation: For active targeting (e.g., with an anti-CD44 antibody [3]), the conjugation chemistry must be optimized to ensure ligand orientation and activity are preserved. This will require additional characterization like SDS-PAGE or surface plasmon resonance.
  • Stability: The physical and chemical stability of the formulated nanocarrier must be assessed under storage conditions (4°C and -20°C) over several weeks.
  • Safety: A preliminary toxicological assessment is crucial. This includes monitoring body weight, organ weight, and serum markers of liver and kidney function in treated animals.

References

AKI-001 biomarker monitoring during treatment

Author: Smolecule Technical Support Team. Date: February 2026

Biomarkers for AKI Monitoring and Prognosis

The table below summarizes key novel AKI biomarkers, their biological functions, and their clinical utility, which goes beyond the limitations of traditional markers like serum creatinine [1] [2].

Biomarker Category Specific Biomarkers Primary Biological Function/Role Clinical Utility in AKI
Tubular Injury NGAL, KIM-1, NAG, L-FABP [1] Rapidly upregulated in proximal tubules in response to damage; NGAL also involved in iron transport and bacterial defense [1]. Early detection of structural damage, often 24-48 hours before serum creatinine rises; distinguishes subclinical AKI [1] [2].
Inflammation & Repair IL-18, MCP-1, Osteopontin, CCL14 [1] Mediate inflammatory response and subsequent tissue repair processes; IL-18 is a pro-inflammatory cytokine [1]. Predicts progression to severe AKI; CCL14 is specifically associated with persistent AKI [1].
Cell Cycle Arrest TIMP-2, IGFBP-7 [1] Inducers of G1 cell cycle arrest in tubular cells, reflecting cellular stress [1]. High negative predictive value for excluding severe AKI; assesses tubular stress state [1].
Filtration Markers Cystatin C (CysC), Proenkephalin (PenKid) [1] [2] CysC is produced at a constant rate and freely filtered, making it a more sensitive GFR marker than creatinine [2]. Identifies early GFR decline; CysC can signal injury before creatinine change, detecting subclinical AKI [2].
Oxidative Stress Superoxide Dismutase 1 (SOD1) [1] Key enzyme in the antioxidant defense system, neutralizing superoxide radicals [1]. Provides information on oxidative stress involvement in AKI pathogenesis [1].

Analytical Methodologies for Biomarker Validation

Validating biomarkers requires robust analytical methods. The table below compares common proteomic platforms used in biomarker studies.

Platform/Assay Principle Throughput Key Considerations
Immunoassays (e.g., ELISA, MSD) [3] Antibody-antigen binding with enzymatic (e.g., HRP, AP) signal generation [3] [4]. Low to medium (typically < 50 proteins) [3]. Gold standard for targeted quantification; limited multiplexing; antibody availability can be a constraint [3].
Aptamer-based Assays (e.g., SomaScan) [3] Protein binding by modified DNA aptamers (SOMAmers) [3]. Very high (can measure > 7,000 proteins) [3]. Excellent for unbiased discovery; provides relative quantification; correlation with immunoassays can vary [3].
Selected Reaction Monitoring-Mass Spectrometry (SRM-MS) [5] Mass spectrometry-based absolute quantification using stable isotope-labeled internal standards [5]. Medium (targeted, typically tens of proteins) [5]. High specificity and precision; requires expertise; allows for absolute quantification without antibodies [5].

Detailed Experimental Protocol: Chromogenic Western Blotting

Chromogenic Western Blotting is a accessible and effective technique for detecting specific antigen-antibody complexes through a visible color change [4]. The following diagram outlines the core workflow.

G start Start gel Gel Electrophoresis (Separate proteins by size) start->gel transfer Protein Transfer (Transfer to PVDF or Nitrocellulose membrane) gel->transfer blocking Blocking (Incubate with blocking buffer to prevent non-specific binding) transfer->blocking primary_ab Primary Antibody Incubation (Binds target protein) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Enzyme-Conjugated Secondary Antibody Incubation (Binds primary antibody) wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Chromogenic Substrate Addition (Enzyme produces colored precipitate) wash2->substrate visualize Visualize & Analyze (Colored bands indicate target protein) substrate->visualize

Key Reagents and Optimization Steps
  • Sample Preparation & Gel Electrophoresis: Prepare protein samples by lysing cells or tissues and accurately quantifying protein concentration. Load equal amounts of protein onto a polyacrylamide gel for separation by molecular weight [4].
  • Membrane Selection: The choice of membrane impacts sensitivity.
    • PVDF Membranes: Offer higher protein binding capacity and are better for reprobing.
    • Nitrocellulose Membranes: Often valued for lower background noise, especially for small proteins, but can be more fragile [4].
  • Antibody Incubation & Blocking: Incubate the membrane with a primary antibody specific to your target protein. Follow with a wash step and then incubate with an enzyme-conjugated secondary antibody. Use a high-quality blocking buffer (e.g., BSA or non-fat milk) and optimize antibody concentrations to minimize non-specific binding and high background [4].
  • Chromogenic Substrate Selection: Choose a substrate based on the enzyme conjugated to your secondary antibody and your detection needs. Common substrates are listed below [4] [6].
Enzyme Chromogenic Substrate Color Output Notes
Horseradish Peroxidase (HRP) 3,3'-Diaminobenzidine (DAB) [4] [6] Insoluble brown precipitate [4] [6] Common, robust; suitable for sequential detection on same blot [4].
Horseradish Peroxidase (HRP) 3,3',5,5'-Tetramethylbenzidine (TMB) [4] [6] Blue product [4] [6] High sensitivity and color purity; can be used for spectrophotometry [4].
Alkaline Phosphatase (AP) BCIP / NBT [4] [6] Black-purple precipitate [4] [6] High contrast; stable and reusable substrate solution reported [4].

Protocol for Biomarker Validation using SRM-MS

For absolute quantification, Selected Reaction Monitoring-Mass Spectrometry (SRM-MS) is a powerful technique. The following diagram illustrates a rigorous experimental design for biomarker validation, accounting for technical variability [5].

G A Sample Preparation (Serial dilution to generate 'known' concentrations) B Add Internal Standards (Stable isotope-labeled AQUA peptides) A->B C Digestion (Trypsin digestion; multiple vials per sample) B->C D Quality Control (Daily QC samples to estimate digestion yield) C->D E SRM-MS Analysis (Multiple injections over multiple days using alternate columns) D->E F Data Processing (Algorithms: Classical NLP or Bayesian BHI) E->F G Variance Component Analysis (Assess dilution, technical, and interaction variances) F->G

Key Steps for Robust Validation
  • Experimental Design: Incorporate technical replicates at multiple levels (e.g., multiple digestions per sample, multiple injections per vial) and randomize sample reading order across multiple days to account for technical variability [5].
  • Internal Standards & Quality Control: Use stable isotope-labeled (AQUA) peptides as internal standards added before SRM analysis to correct for instrument variability. Include daily quality control (QC) samples to estimate and correct for factors like digestion yield [5].
  • Data Processing & Statistical Analysis: Process raw SRM data using specialized algorithms. A Bayesian Hierarchical Algorithm (BHI) can model the entire acquisition chain, using QC and AQUA data to simultaneously estimate protein concentration and technical parameters, potentially improving accuracy [5]. Perform Variance Component Analysis on the results to distinguish biological signal (e.g., from serial dilution) from technical noise, which is critical for assessing assay precision [5].

Important Considerations for Implementation

  • Integrated Diagnostic Approach: An ideal biomarker should not necessarily replace serum creatinine but provide additional value. The future of AKI diagnosis lies in combining functional markers (creatinine, urine output) with novel damage markers (NGAL, KIM-1) to better characterize the phenotype and stage of kidney injury [1] [2].
  • Context-Dependent Biomarker Performance: Be aware that biomarker levels can be influenced by comorbidities. For example, NGAL levels can also be elevated in systemic inflammation and chronic diseases, which may limit its specificity in critically ill patients [1].
  • Platform Correlation: When translating biomarker discoveries from high-throughput aptamer-based platforms to targeted immunoassays, be cautious. The correlation between platforms can be heterogeneous (median Spearman correlation ~0.54), and biomarker-disease associations may not always be consistent [3].

I hope these detailed application notes and protocols provide a solid foundation for your work in AKI biomarker monitoring. This field is rapidly evolving, and these tools can help in developing more precise diagnostic and therapeutic strategies.

Reference List

  • Advances in the diagnosis of early biomarkers for acute kidney injury... (2025). PMC. [1]
  • Comparison of proteomic methods in evaluating biomarker - AKI ... (2025). PMC. [3]
  • Major signaling and key mediators of macrophages in acute... pathways (2021). Molecular Medicine Reports. [7]
  • Shapes | Node Graphviz. Graphviz Documentation. [8]
  • The role of chromogenic detection in western blotting (2024). Abcam. [4]
  • Variance component analysis to assess protein quantification in... (2018). BMC Bioinformatics. [5]
  • BK Polyomavirus and acute kidney injury in transplant recipients... (2025). Virology Journal. [9]
  • Chromogenic Substrates Overview (2023). GoldBio. [6]
  • Advances in the study of subclinical AKI biomarkers (2022). Frontiers in Physiology. [2]
  • Network-Based Expression Analyses and Experimental... (2021). Frontiers in Molecular Biosciences. [10]

References

Epidemiology & Risk Stratification in Critically Ill AKI Patients

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the patient population is the first step in designing any clinical study. The tables below summarize recent data on AKI incidence, outcomes, and risk factors.

Table 1: AKI Incidence and Outcomes in Recent Cohort Studies

Study Population AKI Incidence Key Findings Mortality in AKI Patients Citation
Nonsurgical Critically Ill (Jordan) 42.8% (196/457) Pulmonary diseases (34.5%) and sepsis (20.4%) were primary admission causes for AKI patients. AKI was associated with a higher mortality rate during MICU stay (AOR: 2.44). [1]
Population-based ICU Cohort (Korea) Increased from 7.4% (2008) to 8.3% (2015) In-hospital mortality significantly decreased from 39.1% to 37.2% over the same period. Higher mortality, ICU stay, and cost vs. non-AKI patients. [2]

Table 2: Identified Risk Factors for AKI and Mortality in Critically Ill Patients

Risk Factor Association with AKI/Mortality Adjusted Odds Ratio (AOR) Citation
Older Age Increased Mortality 1.04 (per year increase) [1]
Vasopressor Use Increased Mortality 4.25 [1]
Ventilator Use Increased Mortality 2.19 [1]
Diuretics (Pre-admission) Increased Mortality 2.12 [1]
Statins (Pre-admission) Reduced Mortality 0.42 [1]

Advanced Biomarkers for Early Detection & Prognosis

Moving beyond traditional markers like serum creatinine, novel biomarkers allow for earlier detection and risk stratification. The product of tissue inhibitor of metalloproteinases-2 (TIMP-2) and insulin-like growth factor-binding protein 7 (IGFBP7) has been particularly well-validated.

Table 3: Novel AKI Biomarkers and Their Clinical Utility

Biomarker Function/Role Performance & Utility Citation
[TIMP-2]•[IGFBP7] Inducers of G1 cell cycle arrest in tubular cells; indicates cellular stress. AUC of 0.80 for predicting moderate-severe AKI within 12 hrs; superior to previous markers (NGAL, KIM-1, etc.). FDA-approved for AKI risk assessment. [3] [4]
NGAL Synthesized in distal tubules; upregulated early after injury. Predicts AKI 1-3 days before serum creatinine rise; performance can be affected by systemic inflammation. [4]
KIM-1 Transmembrane protein shed from proximal tubule cells after injury. Useful for differentiating AKI from chronic kidney disease (CKD) and predicting adverse outcomes. [4]
Experimental Protocol: Validating Novel Biomarkers

This protocol can be adapted for measuring [TIMP-2]•[IGFBP7] in a clinical trial setting [3].

  • Patient Population: Critically ill adults admitted to the ICU without evidence of moderate-severe AKI (KDIGO stage 2-3) at enrollment.
  • Sample Collection: Collect urine samples at enrollment (within 24 hours of ICU admission) and store at ≤-70°C.
  • Biomarker Measurement: Use the clinically approved NephroCheck Test (Astute Medical) or equivalent ELISA kits (e.g., from R&D Systems for TIMP-2 and Millipore for IGFBP7).
  • Endpoint: The primary endpoint is the development of moderate or severe AKI (KDIGO stage 2 or 3) within 12 hours of sample collection.
  • Statistical Analysis: Assess predictive accuracy by calculating the Area Under the Receiver Operating Characteristics Curve (AUC).

Molecular Pathways & Macrophage Phenotyping in AKI

Targeting specific molecular pathways and immune cells, such as macrophages, represents a promising therapeutic strategy. The following diagram illustrates a key signaling pathway involved in AKI progression and transition to chronic kidney disease (CKD).

mTOR_Fibrillin_Pathway CA_CPR_Event CA/CPR Ischemic Event mTOR_Activation mTOR/p70S6K Signaling Activation CA_CPR_Event->mTOR_Activation Fibrillin_Upregulation ↑ Fibrillin-1 Expression mTOR_Activation->Fibrillin_Upregulation Fibrosis_Inflammation Collagen Deposition Macrophage & T Cell Infiltration Fibrillin_Upregulation->Fibrosis_Inflammation AKI_to_CKD Progression to Chronic Kidney Disease (CKD) Fibrosis_Inflammation->AKI_to_CKD Rapamycin Rapamycin Treatment Rapamycin->mTOR_Activation Inhibits Rapamycin->Fibrillin_Upregulation Reduces Rapamycin->Fibrosis_Inflammation Alleviates

Diagram 1: mTOR/p70S6K Signaling in AKI-to-CKD Transition. This pathway shows how ischemic injury activates mTOR/p70S6K signaling, leading to Fibrillin-1 expression and subsequent renal fibrosis and inflammation. Inhibition of this pathway by rapamycin can alleviate these effects, demonstrating a potential therapeutic target [5].

Another key pathway involves macrophage polarization, which plays a complex role in kidney injury and repair.

Macrophage_Pathways AKI_Insult AKI Insult (e.g., LPS) NFkB NF-κB Pathway Activation AKI_Insult->NFkB PI3K PI3K/AKT/mTOR Pathway Activation AKI_Insult->PI3K M1_Macrophage Pro-inflammatory M1 Macrophage Tissue_Damage Tissue Damage Inflammation M1_Macrophage->Tissue_Damage M2_Macrophage Anti-inflammatory M2 Macrophage Tissue_Repair Tissue Repair & Resolution M2_Macrophage->Tissue_Repair NFkB->M1_Macrophage PI3K->M2_Macrophage Quercetin_Curcumin Therapeutics (e.g., Quercetin, Curcumin) Quercetin_Curcumin->NFkB Inhibits AQP1 AQP1 Activation AQP1->PI3K Activates

Diagram 2: Key Signaling Pathways in Macrophage Polarization. This diagram outlines how different stimuli during AKI promote macrophage polarization toward pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, influencing disease progression and repair. Therapeutics can target these pathways to promote a reparative environment [6].

Innovative Clinical Trial Designs for AKI

To overcome past failures in AKI trials, the field is moving toward more efficient and informative designs.

Trial Design Key Features Advantages for AKI Research Citation
Pragmatic Trials Broad eligibility, interventions embedded in routine care, simple patient-centered outcomes. Enrolls large, representative populations to detect small but clinically meaningful effects. [7] [8]
Platform Trials Single master protocol to evaluate multiple interventions simultaneously against a common control. Increases efficiency, uses one infrastructure to answer several questions; ideal for repurposing drugs. [7]
Cluster-Randomized Trials Randomization of groups (e.g., ICUs, hospitals) rather than individual patients. Reduces contamination; ideal for testing protocols, educational interventions, or system-level changes. [7]
Bayesian Analysis Uses existing evidence to inform trial analysis and interprets results in terms of probability of benefit. Can provide more nuanced interpretations and potentially require smaller sample sizes. [7] [8]
Experimental Workflow: Implementing a Pragmatic AKI Trial

The following diagram visualizes the workflow for a pragmatic trial, which is highly suitable for testing interventions in a broad, critically ill AKI population.

Pragmatic_Trial_Workflow Start Study Concept: Test AKI Intervention Define Define Pragmatic Elements Start->Define BroadEligibility Broad Eligibility Criteria Few Exclusions Define->BroadEligibility EmbeddedIntervention Embed Intervention into Routine Clinical Care Define->EmbeddedIntervention SimpleOutcomes Simple, Patient-Centered Outcomes (e.g., MAKE) Define->SimpleOutcomes Enroll Enroll Large, Heterogeneous Cohort BroadEligibility->Enroll EmbeddedIntervention->Enroll SimpleOutcomes->Enroll Analyze Analyze for Treatment Effect & Heterogeneity of Treatment Effect (HTE) Enroll->Analyze End Interpret & Apply in Real-World Setting Analyze->End

Diagram 3: Workflow for a Pragmatic Clinical Trial in AKI. This chart outlines the key steps in designing and implementing a pragmatic trial, focusing on broad enrollment and real-world effectiveness [7].

A Roadmap for Future "AKI-001" Studies

To guide the development of a specific agent like this compound, the following integrated approach is recommended:

  • Leverage Novel Biomarkers: Incorporate [TIMP-2]•[IGFBP7] for early patient identification and enrichment in clinical trials, ensuring enrollment of patients with true cellular injury [3] [4].
  • Target Specific Pathobiology: If this compound has a known mechanism, focus on patient subgroups or phenotypes most likely to benefit (e.g., those with dominant inflammatory or fibrotic pathways) [6] [5].
  • Adopt Innovative Trial Designs: Utilize pragmatic, platform, or adaptive trial designs to enhance efficiency, generalizability, and the ability to detect a meaningful treatment effect in a complex syndrome like AKI [7] [8].

References

Understanding the Compound & Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key properties of AKI-001 that are relevant to formulation work.

Table 1: Key Identifiers of this compound

Property Description
Molecular Weight 348.44 g/mol [1]
Chemical Formula C₂₁H₂₄N₄O [2] [1]
CAS Number 925218-37-7 [2] [1]
Description Potent Aurora Kinase Inhibitor [1] [3]
BCS Classification (Predicted) Class II (Low Solubility, High Permeability) [4]

A key challenge for low-solubility compounds is that they cannot be simply converted into standard oral or intravenous dosage forms, as their limited dissolution in aqueous environments leads to low bioavailability and a limited therapeutic effect [4].

Techniques to Overcome Solubility Challenges

Here are established techniques to improve the dissolution rate and bioavailability of poorly soluble compounds like this compound.

Table 2: Common Formulation Techniques for Solubility Enhancement

Technique Mechanism of Action Potential Dosage Forms
Amorphous Solid Dispersions Incorporates the API into a polymer matrix, maintaining it in a higher-energy amorphous state with improved aqueous solubility compared to its crystalline form. [4] Tablets, Capsules
Cyclodextrin Complexation The hydrophobic inner pocket of cyclodextrin molecules forms an inclusion complex with the API, shielding its hydrophobic parts. The hydrophilic outer surface makes the entire complex water-soluble. [4] Oral solutions, Injectables
Nanosuspensions Reduces API particle size to the nanoscale (typically 100-1000 nm), dramatically increasing the surface area-to-volume ratio and enhancing interaction with water. [4] Oral liquids, Capsules, Tablets, Injectables, Aerosols

The following diagram illustrates the experimental workflow for developing a nanosuspension, a nearly universal approach for insoluble molecules.

G Start Start: Insoluble Compound PreForm Pre-Formulation Groundwork Start->PreForm StabilizerSel Stabilizer Selection (Iterative Process) PreForm->StabilizerSel Nanomilling Nanomilling Process StabilizerSel->Nanomilling Dispersion Nanosuspension Formed Nanomilling->Dispersion Dosage Dosage Form Conversion Dispersion->Dosage

Frequently Asked Questions (FAQs) for Researchers

Q1: We only have a small amount of this compound for initial studies. Which technique should we try first? A1: Nanomilling is an excellent starting point, as formulation work can begin with only a small amount of the API. It is considered a nearly universal approach for insoluble molecules and is a robust, scalable process. [4]

Q2: Our nanosuspension is unstable, and the particles are aggregating. What could be the cause? A2: Particle aggregation is a common challenge. Without proper stabilization, nanomilled APIs tend to agglomerate or increase in size over time via Ostwald Ripening. The solution is an iterative process of stabilizer selection, which relies on pre-formulation data and experience with stabilizer properties. [4]

Q3: What pre-formulation data is critical for selecting the right technique? A3: Understanding the thermal and light stability of your API is crucial. For instance, if this compound is not thermally stable, techniques like hot melt extrusion should be avoided. If it is light-sensitive, amber lighting must be used during processing and packaging. [4]

Q4: Our molecule is highly lipophilic. Are there any techniques that can help? A4: Yes, cyclodextrin complexation is particularly well-suited for encapsulating lipophilic molecules. The technique shields the hydrophobic functionality of the API, resulting in a complex that is water-soluble. [4]

I hope this technical guide provides a solid foundation for your work with this compound. The field of solubility enhancement is advanced, and with a systematic approach, these challenges can be successfully overcome.

References

FAQ & Troubleshooting Guide Framework for Nephrotoxicity Risk Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Here is a question-and-answer framework designed for researchers, which you can adapt once the specific data for AKI-001 is obtained.

Category Common Issues & Questions Technical Guidance & Troubleshooting

| Mechanism of Action | What is the proposed mechanism for this compound? | Based on general research, nephroprotective agents often work through: • Antioxidant pathways: Reducing oxidative stress, a common mechanism of drug-induced nephrotoxicity [1]. • Anti-inflammatory effects: Modulating key signaling pathways like NF-κB to control production of pro-inflammatory cytokines [2] [3] [4]. • Macrophage polarization: Promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages, potentially via the PI3K signaling pathway [2] [3]. | | Experimental Design | Why are my in vivo results not showing expected nephroprotection? | • Verify the AKI model: Ensure your experimental model (e.g., cisplatin-induced, ischemia/reperfusion) is appropriate for the claimed mechanism [1] [2]. • Dose optimization: The therapeutic window may be narrow. Re-examine your dosing protocol and timing relative to injury induction [5]. • Control groups: Confirm proper controls are in place (e.g., vehicle, positive control). | | Data Interpretation | Which biomarkers should I use to confirm efficacy? | Move beyond traditional markers. Incorporate novel biomarkers for early and specific detection of kidney injury [6] [7].

Promising Biomarkers include:Functional: Cystatin C (CysC) [6]Tubular Injury: NGAL, KIM-1 [6] [7]Inflammatory: IL-18 [7] [4]Cell Cycle Arrest: [TIMP-2]•[IGFBP7] [7] | | Protocol Optimization | How can I improve the reproducibility of my assays? | • Cell-based assays: Validate functional assays (e.g., cytokine release, calcium flux, autophagy) using standardized protocols to ensure robustness and reproducibility [8]. • Model characterization: Fully characterize the baseline kinetics of kidney injury in your chosen animal model before testing the intervention. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments relevant to assessing nephroprotective properties, which can be tailored for this compound.

Protocol 1: Assessing Impact on Macrophage Polarization In Vitro

Objective: To determine if this compound influences the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype [2] [3].

  • Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7). Culture cells in standard media.
  • Stimulation and Treatment:
    • M1 Polarization Group: Stimulate cells with LPS (e.g., 100 ng/mL) and IFN-γ.
    • This compound Treatment Groups: Co-treat LPS/IFN-γ stimulated cells with a range of this compound concentrations.
    • Control Group: untreated cells.
  • Incubation: Incubate for 24-48 hours.
  • Analysis:
    • qPCR: Measure expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206, IL-10).
    • Flow Cytometry: Surface staining for M1 (e.g., CD86) and M2 (e.g., CD206) markers.
    • ELISA: Quantify secretion of phenotype-specific cytokines (e.g., TNF-α for M1; IL-10 for M2) in the supernatant.
Protocol 2: Evaluating Nephroprotection in a Cisplatin-Induced AKI Mouse Model

Objective: To evaluate the efficacy of this compound in preventing or mitigating drug-induced AKI in vivo [1] [5].

  • Animal Model:
    • Use 8-10 week old C57BL/6 mice.
    • Induce AKI via a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).
  • Dosing Protocol:
    • Prophylactic Group: Administer this compound (dose TBD) before cisplatin injection.
    • Therapeutic Group: Administer this compound after cisplatin injection.
    • Vehicle Control Group: Administer placebo to cisplatin-injected mice.
    • Healthy Control Group: No cisplatin or treatment.
  • Sample Collection: At 72 hours post-cisplatin, collect blood and kidney tissue.
  • Endpoint Analysis:
    • Renal Function: Measure Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN).
    • Tubular Injury: Perform histology (H&E staining) on kidney sections for injury scoring.
    • Biomarkers: Analyze kidney tissue homogenate or urine for novel biomarkers like NGAL and KIM-1 [7].

Key Signaling Pathways in Nephroprotection

The following diagrams illustrate major signaling pathways involved in kidney injury and repair, which are relevant targets for nephroprotective agents. The interactions of this compound within these pathways would need to be determined experimentally.

G Key Signaling Pathways in AKI cluster_pathway1 NF-κB Pathway (Pro-inflammatory) cluster_pathway2 PI3K Pathway (Pro-repair) M1 M1 Macrophage Polarization Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-18, TNF-α) M1->Pro_inflammatory M2 M2 Macrophage Polarization Tissue_Repair Tissue Repair & Anti-inflammatory Cytokines M2->Tissue_Repair LPS_TLR4 LPS/TLR4 Activation NFkB_Activation NF-κB Activation LPS_TLR4->NFkB_Activation NFkB_Activation->M1 AQP1_IL4 AQP1 / IL-4 / EPO PI3K_Activation PI3K/Akt Activation AQP1_IL4->PI3K_Activation JAK_STAT JAK/STAT Activation AQP1_IL4->JAK_STAT PI3K_Activation->M2 JAK_STAT->M2

References

AKI-001 drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

AKI-001 Drug Profile

The following table summarizes the core chemical and pharmacological data for this compound from drug databases and preclinical research.

Property Description
DrugBank ID DB07266 [1]
Modality Small Molecule [1]
Generic Name This compound [1]
Status Experimental (Not approved in the US or other regions) [1]
Mechanism of Action Potent inhibitor of Aurora kinase A and Aurora kinase B [1] [2] [3]
Bioactivity Low nanomolar potency against Aurora A & B enzymes; excellent cellular potency (IC₅₀ < 100 nM); good oral bioavailability [2] [3]
In Vivo Efficacy In an HCT116 mouse xenograft model, an oral dose of 5 mg/kg QD was well tolerated and resulted in 92% tumor growth inhibition (TGI) [2] [3]
Chemical Formula C₂₁H₂₄N₄O [1]
CAS Number 925218-37-7 [1]

Research Context and Management Strategies

While specific clinical management data for this compound is unavailable due to its experimental status, you can leverage general principles of kinase inhibitor research and the following strategies.

Structured Approach for Interaction Management

You can structure your technical guides and FAQs around this core workflow for managing potential drug interactions in a research setting.

Start This compound Interaction Management P1 1. Pre-Experimental Assessment Start->P1 P2 2. In Vitro & Preclinical Profiling P1->P2 S1 Identify metabolic enzymes & transporter liabilities P1->S1 P3 3. In Vivo Study Design P2->P3 S2 Design combination studies with cytotoxic drugs P2->S2 P4 4. Data-Driven Protocol Updates P3->P4 S3 Implement therapeutic drug monitoring (TDM) protocols P3->S3 S4 Establish rescue strategies for observed toxicities P3->S4

Key Experimental Protocols to Consider

Based on the workflow above, here are detailed methodologies for critical experiments in interaction profiling:

  • In Vitro Metabolism and Transporter Studies

    • Objective: To identify which cytochrome P450 (CYP) enzymes metabolize this compound and which drug transporters it may interact with.
    • Methodology: Incubate this compound with human liver microsomes or recombinant CYP enzymes. Use chemical inhibitors or inhibitory antibodies for specific CYPs to identify primary metabolic pathways. Conduct uptake/efflux assays in cell lines overexpressing transporters like P-gp, BCRP, OATP, OAT, and OCT to determine if it is a substrate or inhibitor [4].
    • Application: Predict potential interactions with common medications and guide combination study design.
  • In Vivo Combination Efficacy and Toxicity Studies

    • Objective: To evaluate the therapeutic synergy and toxicity profile when this compound is combined with other anticancer agents.
    • Methodology: Use mouse xenograft models. Treat groups with vehicle control, this compound alone, the partner drug alone, and the combination. Monitor tumor volume and body weight regularly. At endpoint, collect blood for serum chemistry and hematology, and harvest organs for histopathological examination.
    • Application: This provides critical data on whether the combination is more effective, equally effective, or more toxic than either agent alone, informing viable clinical combination strategies.

Key Takeaways for Researchers

  • No Known Drug Interactions: As an investigational compound, no specific drug interaction data for this compound is available in the public domain [1].
  • Focus on Mechanism: As a multi-kinase inhibitor, the primary research focus should be on its mechanism-driven effects and combination strategies with other cytotoxic agents [2].
  • Proactive Risk Management: The recommended approach is to establish robust in vitro and in vivo profiling assays early in development to de-risk future clinical studies.

References

A Framework for Investigating AKI-001 Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Since drug-specific data is unavailable, you can build a robust troubleshooting guide around established principles of assay interference. The core of the investigation involves identifying the type of interference and then applying targeted mitigation strategies.

The following diagram outlines a logical workflow for diagnosing and resolving assay interference, which you can adapt for AKI-001.

f Assay Interference Troubleshooting Workflow Start Unexpected Assay Result Step1 1. Identify Interference Type Start->Step1 Step2 2. Diagnose the Mechanism Step1->Step2 A1 Biological / Matrix Effects A2 Reagent / Format Effects Step3 3. Apply Mitigation Strategy Step2->Step3 Step4 4. Validate the Solution Step3->Step4 B1 Hemolysis, Icterus, Lipemia [1] [2] B2 Soluble Drug Target [3] B3 Anti-Reagent Antibodies (ASAs) [4] B4 Concomitant Medications (e.g., High-dose Biotin) [4] B5 Biotin-(Strept)avidin System [4] B6 Bridging Immunoassay Format [3] C1 Sample Pre-treatment (Dilution, Scavenging) [4] [3] C2 Assay Protocol Modification (Reagent conc., Incubation) [4] C3 Alternative Platform/Format (LC-MS/MS, Sandwich ELISA) [3] [2]

Detailed Mitigation Strategies and Protocols

Once you have a hypothesis about the interference type, you can implement these specific strategies.

Strategy 1: Sample Pre-treatment and Scavenging

This approach aims to remove the interferent from the sample before analysis.

  • Sample Dilution: A simple dilution can reduce the concentration of the interferent below its threshold for causing interference [4].
  • Scavenging with Anti-target Antibodies: If the interference is caused by a soluble drug target, adding an antibody that binds and "scavenges" the target can mitigate the issue. Critical Note: The scavenging antibody should not share sequence homology with the therapeutic to avoid cross-reactivity with ADAs [3].
  • Sequestration with Avidin: For biotin interference, pre-incubating the sample with avidin or streptavidin can sequester excess biotin [4].
Strategy 2: Assay Protocol and Reagent Modification

Optimizing the assay conditions can make it more robust to interference.

  • Adjust Reagent Concentration: Increasing the concentration of detection reagents (e.g., labeled drug in a bridging assay) can outcompete the interferent [4].
  • Optimize Incubation Times: Modifying incubation times can alter the binding kinetics, potentially favoring the desired specific binding over non-specific interference [4].
  • Change Detection System: If the core technology (e.g., biotin-streptavidin) is the problem, switch to an alternative system such as fluorescence-based or chemiluminescence detection that does not rely on the interfering component [4].
Strategy 3: Alternative Assay Platforms and Formats

If modifications are insufficient, changing the fundamental assay design may be necessary.

  • Switch to LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior analytical specificity. It separates the analyte from interferents chromatographically and identifies it by its unique mass, virtually eliminating immunoassay-style interference [2].
  • Change Immunoassay Format: If a bridging format is susceptible to target interference, a sandwich immunoassay format may be more tolerant. However, this requires a species-specific detection antibody and is not suitable for detecting human ADAs against a fully human mAb therapeutic [3].

The table below summarizes these strategies for quick reference.

Strategy Method Best For Key Considerations
Sample Pre-treatment Sample dilution; Scavenging antibodies; Avidin sequestration Soluble targets, biotin, other circulating interferents May affect overall assay sensitivity; Scavenging antibody must not cross-react [4] [3].
Protocol Modification Adjust reagent concentration; Optimize incubation times Reagent-level interference (e.g., in biotin-streptavidin systems) Requires re-validation of assay performance; may not resolve strong interference [4].
Alternative Platform Switch to LC-MS/MS; Use sandwich ELISA format Intractable interference in current format; need for highest specificity LC-MS/MS requires specialized equipment/expertise. Sandwich format not universally applicable [3] [2].

Experimental Protocols for Validation

To systematically confirm and overcome interference, you can implement the following experimental protocols.

Protocol A: Investigating Biotin Interference

Biotin (Vitamin B7) at high concentrations can severely disrupt immunoassays that use the biotin-streptavidin system [4].

  • Preparation: Spike a pooled control sample (known to be negative for this compound) with a series of biotin concentrations (e.g., 0, 10, 100, 1000 ng/mL).
  • Analysis: Run the spiked samples in your this compound assay.
  • Interpretation: A concentration-dependent shift in the measured signal (either false-positive or false-negative) confirms biotin interference.
  • Mitigation: Pre-treat samples with avidin-coated beads or use a kit from a manufacturer that has mitigated this risk.
Protocol B: Post-Column Infusion for LC-MS/MS Matrix Effects

This protocol helps visualize ion suppression/enhancement in LC-MS/MS methods [2].

  • Setup: Infuse a constant flow of an this compound standard solution directly into the mass spectrometer's ionization source post-column.
  • Injection: Inject a blank matrix sample (e.g., plasma from a donor not treated with this compound) onto the LC column.
  • Observation: Monitor the this compound signal. A dip in the steady signal indicates ion suppression at that retention time; a peak indicates enhancement.
  • Solution: Modify the LC gradient or sample clean-up procedure to shift this compound's retention time away from the suppression zone.

References

AKI-001 tissue distribution optimization

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About AKI-001

The table below summarizes the available information on this compound from the search results.

Property Description
DrugBank ID DB07266 [1]
Modality Small Molecule [1]
Known Target Aurora kinase A [1]
Regulatory Status Experimental (Not approved in US or other jurisdictions) [1]
Tissue Distribution Data Not available from search results
Optimization Protocols Not available from search results

Suggested Experimental Approaches for Distribution Studies

Since direct data is unavailable, here are general methodologies from research on acute kidney injury (AKI) that you can adapt to study this compound tissue distribution.

  • 1. Establishing Animal Models of AKI

    • Ischemia/Reperfusion Injury (IRI) Model: A common method involves temporarily clamping the renal artery in model animals (e.g., mice) to induce injury. Kidney tissue is collected at pre-ischemia, after ischemia, and after reperfusion for analysis [2].
    • Drug-Induced AKI Model: Administering nephrotoxic drugs like cisplatin to model animals is another standard approach for studying AKI mechanisms [3].
  • 2. Tissue Collection and Preparation for Distribution Analysis

    • Procedure: After administering this compound to your animal model, collect target tissues (e.g., kidney, liver). Immediately transfer samples to cryotubes prefilled with RNAlater to stabilize RNA and preserve tissue integrity. After incubation, remove the solution and store the tissues at -80°C until analysis [4] [2].
    • Consideration: For single-nuclei sequencing, keep specimens at 4°C during processing. Homogenize tissue in a nuclear lysis buffer, filter it, and purify the nuclei through centrifugation before analysis [4].
  • 3. Analytical Techniques to Quantify Distribution and Effect

    • RNA Sequencing (RNA-seq): Use this to investigate changes in gene expression patterns in tissues exposed to this compound. It can help identify which biological pathways the compound affects [2].
    • Single-nuclei RNA Sequencing (snRNA-seq): This provides higher-resolution data by revealing cell type-specific transcriptomic responses within a tissue, which is crucial for understanding which cells are taking up the drug and how they are responding [4].

Visualizing a Generic Experimental Workflow

Below is a Graphviz diagram illustrating a generalized workflow for studying tissue distribution, which you can adapt for this compound.

G cluster_analysis Analysis Methods (Choose based on goal) Start Study Start Model Establish AKI Animal Model Start->Model Admin Administer this compound Model->Admin Collect Collect Tissue Samples Admin->Collect Analyze Analyze Tissue Distribution & Effect Collect->Analyze Data Data Analysis & Optimization Analyze->Data LC_MS LC_MS Analyze->LC_MS Quantification LC-MS/MS RNA RNA Analyze->RNA Mechanism & Response RNA-seq / snRNA-seq IHC IHC Analyze->IHC Spatial Localization IHC/IF End Conclusions & Next Steps Data->End

FAQs and Troubleshooting Guide

Based on common challenges in preclinical distribution studies, here are some potential issues and solutions.

Question / Issue Possible Cause & Solution

| Low drug concentration detected in target kidney tissue. | • Cause: Poor solubility or rapid metabolism. • Solution: Reformulate the drug using a different salt form or vehicle to improve bioavailability. | | High accumulation in non-target organs (e.g., liver). | • Cause: Lack of tissue-specific targeting. • Solution: Explore targeted delivery systems, such as linking the drug to a kidney-targeting ligand or using nanoparticle carriers. | | High variability in distribution data between subjects. | • Cause: Inconsistent animal model or dosing procedures. • Solution: Standardize animal model induction, ensure precise dosing, and control for factors like animal age, sex, and fasting state. |

Key Considerations for Your Research

  • Leverage Aurora Kinase Biology: While this compound's distribution is unknown, research the tissue expression and role of its target, Aurora Kinase A. This can provide clues about which tissues are most likely to respond and should be analyzed [1].
  • Consult Regulatory Guidance: For ultimate optimization, refer to official guidelines like the FDA's "Guidance for Industry: Drug Distribution" which outlines expectations for tissue distribution studies.

References

Efficacy of Fenoldopam vs. Other Pharmacologic Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the efficacy of fenoldopam and other drugs in preventing Acute Kidney Injury (AKI) after cardiac surgery, as found in a 2018 network meta-analysis. An Odds Ratio (OR) of less than 1.00 indicates the treatment reduces the odds of developing AKI compared to a placebo [1].

Prevention Strategy Odds Ratio (OR) 95% Confidence Interval
Natriuretic peptide 0.24 0.16 – 0.34
Fenoldopam 0.33 0.14 – 0.70
Dexmedetomidine 0.54 0.31 – 0.84
Low-dose erythropoietin 0.56 0.29 – 0.95
Levosimendan 0.63 0.43 – 0.88
Placebo (Reference) 1.00 -
Steroids 0.76 0.52 – 1.10
High-dose erythropoietin 0.83 0.48 – 1.40
N-acetylcysteine (NAC) 0.85 0.64 – 1.14
Sodium bicarbonate 0.96 0.69 – 1.29
Statins 1.05 0.70 – 1.41

Source: Am J Cardiovasc Drugs. 2018 [1].

A more recent 2024 Cochrane systematic review, which included a broader range of patients (not limited to cardiac surgery), had similar findings. It concluded that fenoldopam probably reduces the risk of developing AKI compared to placebo or saline (relative risk 0.72, 95% CI 0.53 to 0.98) [2] [3].

Fenoldopam: Detailed Clinical Profile

For a thorough comparison, here is more detailed information on fenoldopam's performance and the context of its use.

  • Clinical Outcomes Beyond AKI Incidence: While fenoldopam reduces the incidence of AKI, its effect on more severe outcomes is less clear. The same 2024 Cochrane review found that it may make little or no difference to the need for kidney replacement therapy (KRT) or the risk of death [2] [3]. However, it may result in a shorter stay in the intensive care unit (ICU) [2] [3].
  • Safety Profile: A key consideration with fenoldopam is its potential to cause hypotension (low blood pressure) due to its vasodilatory effects. The evidence certainty on adverse events is often low or very low, but the 2024 Cochrane review notes it is uncertain whether hypotension is more frequent with fenoldopam compared to other active treatments like dopamine or N-acetylcysteine (NAC) [2].
  • Comparison with Active Drugs: The evidence is less certain when fenoldopam is compared directly to other active medications. The Cochrane review states that compared to dopamine or N-acetylcysteine (NAC), it is unclear whether fenoldopam is more or less effective at preventing AKI, reducing the need for KRT, or affecting the risk of death [2] [3].

Experimental Protocols in Key Studies

The data in the comparison table primarily comes from a Bayesian Network Meta-Analysis. Here is a simplified workflow of how such evidence is synthesized [1]:

Start Define Research Question Search Systematic Literature Search Start->Search Select Select RCTs meeting criteria Search->Select Extract Extract Data (e.g., AKI events, sample size) Select->Extract Analyze Bayesian Network Meta-Analysis Extract->Analyze Rank Rank Treatments & Estimate Effects Analyze->Rank Conclude Draw Conclusions Rank->Conclude

For individual Randomized Controlled Trials (RCTs) investigating fenoldopam, the typical methodology involves [4]:

  • Population: Adult patients at high risk for AKI, often those undergoing major surgery like cardiac, vascular, or transplant surgery.
  • Intervention & Comparator: Intravenous infusion of fenoldopam at varying doses (e.g., 0.1 µg/kg/min) versus a placebo (saline) or an alternative active drug.
  • Outcomes: The primary outcome is usually the incidence of AKI, defined by standardized criteria (e.g., KDIGO, AKIN). Secondary outcomes include need for Renal Replacement Therapy (RRT), ICU and hospital length of stay, and mortality.
  • Bias Assessment: Studies are evaluated for risk of bias using tools like the Cochrane Risk of Bias tool, which covers sequence generation, allocation concealment, blinding, and handling of outcome data [4].

How to Proceed Without Data on AKI-001

The absence of information on "this compound" in the public scientific literature and clinical trials registry suggests a few possibilities and next steps:

  • Verify the Compound Name: The identifier "this compound" may be an internal code used by a specific institution or company. Confirming its official drug name or mechanism of action would be helpful.
  • Search Clinical Trials Registries: Check databases like ClinicalTrials.gov and the International Clinical Trials Registry Platform (ICTRP). Researchers often post trial protocols there even before results are published in journals.
  • Explore Early-Stage Research: If it is a very new compound, information might only be available in early-stage research, such as presentations at scientific conferences or in patent applications.

References

AKI-001 versus placebo in MAKE outcomes

Author: Smolecule Technical Support Team. Date: February 2026

What is AKI-001?

This compound is a small molecule compound characterized as a potent Aurora kinase inhibitor [1] [2]. Its known profile is based entirely on preclinical research, as summarized in the table below.

Property Description
Mechanism of Action Potent inhibitor of Aurora kinase A and Aurora kinase B enzymes [1] [2].
Primary Indication (Investigational) Oncology (tested in an HCT116 mouse xenograft model) [2].
Cellular Potency IC₅₀ < 100 nM [2].
Pharmacokinetics Good oral bioavailability [2].
Status Experimental; not approved for use in any country [1].

Mechanism of Action in Cancer

In the context of cancer research, this compound is designed to inhibit Aurora kinases, which are enzymes critical for cell division. The following diagram illustrates its intended mechanism of action against tumor cells.

G AKI001 This compound Administration (Oral) Target Binds and Inhibits Aurora A & B Kinases AKI001->Target Effect Disruption of Mitotic Processes (Cell Division) Target->Effect Outcome Inhibition of Tumor Cell Proliferation Effect->Outcome

The Data Gap: this compound vs. Placebo in Kidney Disease

There is a critical absence of clinical data regarding this compound for kidney-related outcomes:

  • No Connection to Kidney Disease: The search results confirm that this compound is an Aurora kinase inhibitor targeted for cancer. There is no evidence it has been studied as a treatment for Acute Kidney Injury (AKI) [1] [2].
  • No MAKE Outcomes Data: Consequently, no experimental data from clinical trials compares this compound to a placebo for Major Adverse Kidney Events (MAKE), which is a composite endpoint typically including mortality, dialysis, and persistent kidney dysfunction [3].
  • No Available Protocols: Without any published studies on this specific topic, detailed experimental methodologies for comparing this compound to placebo in a kidney disease context cannot be provided.

How to Proceed with Your Research

The lack of data is likely due to a fundamental confusion in terms. In medical literature, "AKI" almost universally refers to the condition Acute Kidney Injury. Your query combines this medical term with what appears to be a distinct, investigational oncology drug.

To advance your research, you may consider:

  • Confirming the Compound: Verify the exact identity and intended therapeutic area of "this compound" with the information source.
  • Exploring Actual AKI Therapies: Investigate interventions that have been clinically tested for AKI, such as intravenous amino acids for kidney protection in cardiac surgery patients [4] or compounds like Nicotinamide Riboside with Pterostilbene (NRPT) that have been evaluated for safety in AKI patients [5] [6].

References

AKI-001 head-to-head with novel biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Novel AKI Biomarkers at a Glance

The following table summarizes key biomarkers based on recent clinical studies, which can serve as a robust basis for your comparative analysis.

Biomarker Type / Category Key Clinical Contexts Reported Performance (AUROC) Key Strengths / Role
Renal Resistive Index (RRI) [1] Hemodynamic (Imaging) Predicting sepsis-associated AKI diagnosis 0.905 (for AKI diagnosis with cutoff ≥0.72) Excellent predictor for the initial diagnosis of sepsis-associated AKI.
Cystatin C (sCys C) [1] [2] [3] Functional Marker Predicting persistence of AKI, AKI progression 0.977 (for AKI persistence); 0.71-0.79 (for progression) Superior predictor of AKI persistence and 28-day mortality; less influenced by muscle mass than creatinine.
[TIMP-2]•[IGFBP7] (NephroCheck) [4] [5] [6] Cell Cycle Arrest / Stress Marker Predicting moderate-severe AKI in critically ill 0.80 (for KDIGO 2-3 within 12 hrs) FDA-approved; indicates renal tubular cell stress before damage; useful for risk stratification.
Neutrophil Gelatinase-Associated Lipocalin (NGAL) [1] [2] [7] Tubular Damage Marker Early AKI detection post-cardiac surgery, in sepsis, pediatrics Varies by context (e.g., high sensitivity/specificity in children) Very early rise post-injury; can detect subclinical AKI; available in serum and urine.
Modified Furosemide Responsiveness Index (mFRI) [2] Functional / Physiologic Test Predicting AKI progression in cardiac surgery patients 0.80-0.87 (for various progression outcomes) Rapid, cost-effective functional test; combines diuretic response and urine output.

Detailed Experimental Protocols from Key Studies

To ensure your guide provides the supporting experimental data required by your audience, here are the methodologies from several pivotal studies cited above.

  • Study Objective: To compare the performance of RRI, sNGAL, uNGAL, and serum Cys C as early predictors of the diagnosis and persistence of sepsis-associated AKI [1].

  • Patient Cohort: 166 adult patients with sepsis syndrome enrolled directly after ICU admission.

  • Biomarker Measurement:

    • sNGAL, uNGAL, sCys C: Measured from serum and urinary samples within 2 hours of ICU admission (T1) and on day 3 (T3).
    • RRI: Measured via renal Doppler ultrasound at enrollment (T1) and 24 hours later (T2). The RRI was calculated as (PSV - EDV) / PSV (peak systolic velocity - end diastolic velocity / peak systolic velocity). The mean of three calculations was recorded.
  • Primary Outcome: Occurrence and persistence of AKI within the first 7 days, defined using KDIGO criteria.

  • Study Objective: To discover and validate novel biomarkers for predicting AKI in critically ill adults [4].

  • Study Design: A two-stage program consisting of a Discovery phase (522 adults across three cohorts) and a Validation phase (the SAPPHIRE study, 744 critically ill adults).

  • Biomarker Measurement:

    • In the validation cohort, urine samples were analyzed for [TIMP-2]•[IGFBP7] using the NephroCheck Test on the Astute 140 Meter. The result is a single numerical value (ng/ml)²/1000.
    • The test was performed in fresh urine samples.
  • Primary Endpoint: Development of moderate to severe AKI (KDIGO stage 2 or 3) within 12 hours of sample collection.

  • Study Objective: To evaluate the predictive performance of mFRI against novel renal biomarkers (sNGAL, uNGAL, sCys C) for AKI progression [2].

  • Patient Cohort: 1013 adults who developed mild to moderate AKI (KDIGO stage 1 or 2) within 48 hours of cardiac surgery.

  • Biomarker Measurement:

    • mFRI: Calculated as total urine output in a 2-hour period following a bolus dose of furosemide, divided by the furosemide dose and the patient's body weight [mL/(mg·kg)/2 h].
    • sNGAL, uNGAL, sCys C: Measured from blood and urine samples collected within 6 hours after AKI diagnosis.
  • Primary Outcome: AKI progression, defined as worsening of AKI stage within 1 week.

AKI Biomarker Integration Pathway

The following diagram illustrates the clinical context and role of these biomarkers in the AKI timeline, highlighting how they complement each other.

Start Patient at Risk (e.g., Sepsis, Post-Surgery) EarlyPhase Early Phase (Kidney Stress/Subclinical Damage) Start->EarlyPhase FunctionalDecline Functional Decline (Rise in Serum Creatinine) EarlyPhase->FunctionalDecline TIMP2_IGFBP7 TIMP2_IGFBP7 EarlyPhase->TIMP2_IGFBP7 Predicts imminent AKI (12-24h) NGAL NGAL EarlyPhase->NGAL Indicates early tubular damage RRI RRI EarlyPhase->RRI Assesses renal perfusion Outcome AKI Severity & Persistence Outcome FunctionalDecline->Outcome CysC CysC FunctionalDecline->CysC Assesses function, predicts persistence mFRI mFRI FunctionalDecline->mFRI Tests functional reserve & prognosis CysC->Outcome Guides prognosis mFRI->Outcome Stratifies progression risk

Interpretation and Research Implications

For your audience of drug development professionals, the separation between therapeutics (like AKI-001) and diagnostics (like the biomarkers above) is key. Your guide can objectively highlight this distinction and explore how these tools are used in tandem:

  • For Clinical Trials: Biomarkers like [TIMP-2]•[IGFBP7] are invaluable for patient enrichment in trials, ensuring that patients with early, subclinical AKI are enrolled when an investigational therapeutic is most likely to be effective [4] [6].
  • For Endpoint Assessment: Functional biomarkers like Cystatin C and composite functional tests like the mFRI provide robust, clinically relevant endpoints for assessing a drug's efficacy in preventing AKI progression or promoting recovery [2] [8].
  • For Mechanistic Insight: The variety of biomarkers reflects the multiple pathophysiological pathways in AKI (hemodynamic, inflammatory, cell cycle arrest, tubular damage). A therapeutic candidate's mechanism of action can be better understood by its impact on different biomarker profiles.

References

AKI-001 cost-effectiveness analysis in AKI care

Author: Smolecule Technical Support Team. Date: February 2026

What AKI-001 Is and Why It's Not for AKI

According to chemical and pharmacological databases, This compound is a small molecule compound that acts as a potent Aurora kinase inhibitor [1] [2]. Its proposed mechanism of action is to block the activity of Aurora kinases A and B, which are enzymes critical for cell division (mitosis) [1] [2].

  • Intended Use and Status: It was designed to inhibit tumor growth and has shown efficacy in mouse models of cancer (e.g., HCT116 xenografts) [2]. It is listed as an experimental compound and has not been approved for medical use in any country [1].
  • The Naming Confusion: The "AKI" in its name is coincidental and does not stand for "Acute Kidney Injury." This highlights a crucial pitfall in nomenclature that researchers should be aware of.

Framework for Cost-Effectiveness Analysis in AKI Care

For your work on comparison guides, the standard methodology for evaluating the cost-effectiveness of genuine AKI diagnostics and therapies is well-established in the economic literature. The table below summarizes the key components.

Analysis Component Description Common Metrics & Models
Perspective Analysis is typically conducted from the viewpoint of a specific healthcare system (e.g., UK's National Health Service) [3]. --
Interventions & Comparators New biomarkers or therapies are compared against the current standard of care [3] [4]. Standard care (monitoring serum creatinine & urine output); Novel biomarkers (e.g., NephroCheck, NGAL, CysC, L-FABP).

| Model Structure | Uses a combination of a short-term decision tree and a long-term Markov model to simulate patient outcomes [3] [5] [4]. | Decision Tree: Models initial test accuracy and short-term outcomes (e.g., ICU admission, need for RRT). Markov Model: Simulates lifetime progression of chronic kidney disease (CKD). | | Key Data Inputs | Includes diagnostic accuracy, probabilities of health outcomes, costs, and utility weights [3] [4]. | Sensitivity/Specificity; Probabilities of CKD, ESRD, mortality; Costs of tests, hospitalization, RRT; Health state utilities (for QALYs). | | Outcome Measures | The results are synthesized into a final metric that helps decision-makers judge value for money [3] [4]. | QALYs: Quality-Adjusted Life Years. ICER: Incremental Cost-Effectiveness Ratio (cost per QALY gained). |

Experimental Protocols for AKI Biomarker Evaluation

The cost-effectiveness models rely on data generated from specific clinical and experimental studies. Here are methodologies for key experiments cited in the search results:

  • Evaluating Diagnostic Accuracy of Biomarkers

    • Objective: To determine the sensitivity and specificity of a novel biomarker (e.g., NephroCheck, NGAL) for detecting AKI earlier than serum creatinine [3] [4].
    • Population: Hospitalized adults or children at high risk for AKI (e.g., post-cardiac surgery) [3] [5].
    • Method: A prospective cohort study where both the new biomarker and serum creatinine are measured in patients. The reference standard for AKI diagnosis is based on established clinical criteria (KDIGO, RIFLE, or pRIFLE). The performance of the biomarker is assessed using a meta-analysis of such studies to obtain pooled sensitivity and specificity estimates [3].
  • Assessing Impact of a "Care Bundle"

    • Objective: To evaluate whether early intervention guided by a positive biomarker test improves patient outcomes [3].
    • Design: Randomized controlled trial (RCT).
    • Groups: Patients with a positive biomarker result are randomized to either receive a standardized "KDIGO care bundle" or usual care.
    • Intervention: The care bundle includes measures to protect the kidneys, such as optimization of volume status and blood pressure, discontinuation of nephrotoxic agents, and close monitoring of serum creatinine [3].
    • Outcomes: The primary outcome is often the severity of AKI (e.g., progression to a higher KDIGO stage), need for Renal Replacement Therapy (RRT), length of hospital stay, and mortality [3].

Visualizing the Cost-Effectiveness Analysis Workflow

The following diagram illustrates the logical structure of the decision model used in health economic evaluations of AKI biomarkers, as described in the search results [3] [5] [4].

cluster_test 90-Day Decision Tree (Short-Term Outcomes) Start Start: Hospitalized Patient at Risk of AKI Decision Decision: Apply Biomarker Test + Standard Care Start->Decision Compare Comparator: Standard Care (Serum Creatinine) Alone Start->Compare TP True Positive (TP) Decision->TP Early Care Bundle FP False Positive (FP) Decision->FP Early Care Bundle TN True Negative (TN) Decision->TN FN False Negative (FN) Decision->FN FinalOutput Final Calculation: Lifetime Costs and QALYs (ICER = Cost per QALY) Compare->FinalOutput Comparator Costs & QALYs Outcomes_TP Survivors at 90 Days TP->Outcomes_TP Reduced AKI Severity Shorter ICU Stay Outcomes_FP Survivors at 90 Days FP->Outcomes_FP Potential Overtreatment Outcomes_TN Survivors at 90 Days TN->Outcomes_TN No AKI Outcomes_FN Survivors at 90 Days FN->Outcomes_FN Delayed Care Standard Outcomes Markov Lifetime Markov Model (CKD Progression) Outcomes_TP->Markov Outcomes_TN->Markov Outcomes_FN->Markov Outcomes_FP->Markov HealthStates Health States: No CKD, CKD (1-4), ESRD, Post-Transplant, Death Markov->HealthStates HealthStates->FinalOutput

Diagram 1: This workflow illustrates the combined decision tree and Markov model used in health economic evaluations of AKI biomarkers.

Key Findings from Existing AKI Biomarker Analyses

To inform your comparison guides, here are concrete results from published cost-effectiveness analyses on various AKI biomarkers.

Biomarker / Strategy Population / Context Incremental Cost-Effectiveness Ratio (ICER) Key Findings & Conclusion

| NephroCheck (TIMP-2 • IGFBP-7) | Hospitalized UK adults [3] | £105,965 per QALY gained [3] | Not cost-effective vs. standard care at a £20,000 willingness-to-pay threshold. High decision uncertainty noted [3]. | | NGAL (Urine, BioPorto) | Hospitalized UK adults [3] | £539,041 per QALY gained [3] | Not cost-effective vs. standard care. Evidence base was considered insufficient to support general use [3]. | | uL-FABP (Urine L-FABP) | Children after cardiac surgery [4] | $5,959 per QALY gained [4] | Deemed cost-effective. Added 1.43 QALYs at a justifiable additional cost. Concluded as a favorable strategy for early diagnosis [4]. |

References

A Framework for Validating AKI Diagnostics

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize core aspects and performance metrics from validation studies of established AKI criteria, which can serve as a reference for your own evaluation of "AKI-001".

Table 1: Core Methodological Components of AKI Validation Studies

Component Description & Examples
Study Population Define patient cohort specifics (e.g., critically ill children [1] [2], post-cardiac surgery adults [3], cirrhotic patients [4]) and setting (ICU, emergency department [5]).
Reference Standard Use internationally accepted criteria (KDIGO [6] [7]) as the benchmark for comparison.
Index Test/Parameter Define the test or parameter being validated (e.g., perfusion index [5], novel urine output threshold [8], or a new biomarker like "this compound").
Key Outcome Measures Assess correlation with clinical outcomes such as ICU mortality [2] [4], hospital mortality [8] [4], length of stay [2], and need for renal replacement therapy [3].

Table 2: Common Performance Metrics in AKI Criteria Comparisons

Metric Interpretation & Example from Literature
Incidence Proportion of patients identified with AKI. Different criteria can yield varying incidence rates (e.g., 15% vs. 51% in a cardiac surgery study [3]).
Mortality Prediction (AUROC) Measures how well the criteria distinguishes between patients who die and those who survive. Higher values (closer to 1.0) are better. KDIGO has shown superior discriminatory power (AUROC 0.84) in critically ill cirrhotic patients [4].
Odds/Hazard Ratio Represents the strength of association between AKI and an outcome like mortality. A study found KDIGO was significantly associated with a 30-day composite outcome after cardiac surgery (HR=1.89) [3].
Staging Consistency Agreement between different criteria for classifying AKI severity, often measured by weighted Kappa statistic. "Strong consistency" is typically indicated by a kappa value >0.8 [1].

Experimental Protocols for Criteria Comparison

The methodologies from the search results typically involve a standardized workflow for comparing the performance of different AKI definitions.

cluster_details Key Methodological Details 1. Cohort Definition 1. Cohort Definition 2. Baseline SCr Determination 2. Baseline SCr Determination 1. Cohort Definition->2. Baseline SCr Determination A Inclusion/Exclusion Criteria (e.g., age, hospital setting, pre-existing CKD) 1. Cohort Definition->A 3. AKI Staging 3. AKI Staging 2. Baseline SCr Determination->3. AKI Staging B Baseline SCr Methods • Pre-admission value [4] • Back-calculation (e.g., Schwartz formula) [1] • First hospital value [1] [4] 2. Baseline SCr Determination->B 4. Outcome Correlation 4. Outcome Correlation 3. AKI Staging->4. Outcome Correlation C Apply Multiple Criteria • KDIGO (Reference) • RIFLE, AKIN, or Novel Test • SCr and/or Urine Output 3. AKI Staging->C 5. Statistical Analysis 5. Statistical Analysis 4. Outcome Correlation->5. Statistical Analysis D Primary: Mortality (ICU, Hospital, 1-year) Secondary: LOS, Dialysis, Ventilation 4. Outcome Correlation->D E • AUROC Analysis [4] • Multivariate Regression [3] [9] • Net Reclassification Improvement (NRI) [8] 5. Statistical Analysis->E

How to Proceed with this compound Validation

Since direct information on "this compound" is unavailable, here are steps you can take to find the specific data you need:

  • Consult Specialized Databases: Search patent databases (like USPTO, WIPO) for "this compound". Also, search clinical trial registries (ClinicalTrials.gov, WHO ICTRP) for any ongoing or completed studies.
  • Refine Your Search Strategy: Use more specific terms related to the type of product "this compound" is, such as "novel biomarker this compound", "this compound clinical trial", or "this compound diagnostic kit", along with "KDIGO".
  • Reach Out Directly: If "this compound" is being developed by a specific company, university, or research group, consider contacting the corresponding authors or commercial entities directly for pre-publication data or technical reports.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

348.19501140 g/mol

Monoisotopic Mass

348.19501140 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LM7NL857V1

Dates

Last modified: 07-15-2023
1: Rawson TE, Rüth M, Blackwood E, Burdick D, Corson L, Dotson J, Drummond J, Fields C, Georges GJ, Goller B, Halladay J, Hunsaker T, Kleinheinz T, Krell HW, Li J, Liang J, Limberg A, McNutt A, Moffat J, Phillips G, Ran Y, Safina B, Ultsch M, Walker L, Wiesmann C, Zhang B, Zhou A, Zhu BY, Rüger P, Cochran AG. A pentacyclic aurora kinase inhibitor (AKI-001) with high in vivo potency and oral  bioavailability. J Med Chem. 2008 Aug 14;51(15):4465-75. doi: 10.1021/jm800052b.  Epub 2008 Jul 17. PubMed PMID: 18630890.

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